molecular formula C22H39N9O6 B15575496 Ro 09-1679

Ro 09-1679

Numéro de catalogue: B15575496
Poids moléculaire: 525.6 g/mol
Clé InChI: JEMQVKFJKHWGJB-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ro 09-1679 is a dipeptide.
(E)-4-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid has been reported in Streptomyces with data available.
structure given in first source;  a thrombin inhibitor isolated from Mortierella alpina Peyronel

Propriétés

Formule moléculaire

C22H39N9O6

Poids moléculaire

525.6 g/mol

Nom IUPAC

(E)-4-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H39N9O6/c1-13(2)11-16(20(37)29-14(12-32)5-3-9-27-21(23)24)31-19(36)15(6-4-10-28-22(25)26)30-17(33)7-8-18(34)35/h7-8,12-16H,3-6,9-11H2,1-2H3,(H,29,37)(H,30,33)(H,31,36)(H,34,35)(H4,23,24,27)(H4,25,26,28)/b8-7+

Clé InChI

JEMQVKFJKHWGJB-BQYQJAHWSA-N

Origine du produit

United States

Foundational & Exploratory

Ro 09-1679: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ro 09-1679, a potent, naturally derived inhibitor of thrombin and other serine proteases. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows pertinent to the study of this compound.

Core Mechanism of Action

This compound, an oligopeptide with the structure fumaryl-L-arginyl-L-leucyl-arginal, is a naturally occurring compound isolated from the fungus Mortierella alpina[1][2]. Its primary mechanism of action is the direct inhibition of several key enzymes, with a pronounced effect on proteases involved in the blood coagulation cascade.

The compound demonstrates inhibitory activity against a range of proteases, with varying degrees of potency. It is a potent inhibitor of thrombin, a critical serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin[1][3]. The inhibitory profile of this compound also extends to other proteases such as Factor Xa, trypsin, and papain[3].

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against several target enzymes. The available data is summarized in the table below for comparative analysis.

Target EnzymeIC50 Value (µM)Enzyme ClassPrimary Function
Thrombin33.6Serine ProteaseBlood Coagulation
Factor Xa3.3Serine ProteaseBlood Coagulation
Trypsin0.04Serine ProteaseDigestion
Papain0.0346Cysteine ProteaseVarious
Data sourced from MedChemExpress[3].

Signaling Pathway: The Coagulation Cascade

This compound's primary therapeutic potential lies in its ability to inhibit thrombin and Factor Xa, two key enzymes in the coagulation cascade. By inhibiting these proteases, this compound effectively disrupts the signaling pathway that leads to the formation of a fibrin (B1330869) clot. The diagram below illustrates the points of inhibition within this cascade.

Coagulation_Cascade cluster_pathways Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Ro091679_Xa This compound Ro091679_Xa->FactorXa Inhibition Ro091679_Thrombin This compound Ro091679_Thrombin->Thrombin Inhibition Intrinsic Intrinsic Pathway Extrinsic Extrinsic Pathway Common Common Pathway

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound from the primary literature by Kamiyama et al. (1992) are not publicly available. However, a standard methodology for determining the inhibitory activity of a compound against thrombin is provided below as a representative example.

Representative Protocol: Fluorometric Thrombin Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against purified human thrombin.

Materials:

  • Purified human α-thrombin

  • Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., argatroban)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human thrombin in assay buffer.

    • Prepare serial dilutions of the test inhibitor and positive control in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the test inhibitor dilution or control.

    • Add 160 µL of Thrombin Assay Buffer to each well.

    • Add 10 µL of the thrombin stock solution to each well to initiate the pre-incubation.

    • Mix gently and incubate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental and Logical Workflows

The characterization of a novel enzyme inhibitor like this compound typically follows a logical progression from discovery to detailed mechanistic understanding. The workflow diagram below represents a generalized approach for such a study.

Experimental_Workflow Discovery Discovery & Isolation (e.g., from Mortierella alpina) Screening Primary Screening (e.g., Thrombin Inhibition Assay) Discovery->Screening Structure Structure Elucidation (e.g., NMR, Mass Spectrometry) Screening->Structure Potency IC50 Determination (Dose-Response Analysis) Screening->Potency Selectivity Selectivity Profiling (vs. other proteases like Factor Xa, Trypsin) Potency->Selectivity Kinetics Enzyme Kinetics Studies (e.g., Ki determination, mode of inhibition) Selectivity->Kinetics Cellular Cell-Based Assays (e.g., Clotting time assays) Kinetics->Cellular InVivo In Vivo Models (e.g., Thrombosis models) Cellular->InVivo

Caption: Generalized Workflow for the Characterization of a Novel Protease Inhibitor.

This workflow begins with the discovery and isolation of the compound, followed by initial screening for biological activity. Positive hits are then subjected to structural elucidation and detailed characterization of their potency and selectivity. Further studies delve into the kinetics of enzyme inhibition and the compound's effects in more complex biological systems, such as cell-based assays and in vivo models.

References

An In-Depth Technical Guide to Ro 09-1679: A Novel Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1679 is a potent, naturally occurring oligopeptide that functions as a thrombin inhibitor.[1] Isolated from the fungus Mortierella alpina, this compound has demonstrated significant inhibitory activity against thrombin and other serine proteases.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity, and the current understanding of its biosynthesis. The information is presented to support further research and development efforts in the field of anticoagulation and enzyme inhibition.

Introduction

This compound is an oligopeptide with the chemical structure fumaryl-L-arginyl-L-leucyl-arginal.[4] It was first identified in 1992 as a novel thrombin inhibitor produced by the filamentous fungus Mortierella alpina.[1][2] The discovery of this compound has highlighted the potential of fungal metabolites as a source of novel therapeutic agents, particularly in the area of thrombosis and hemostasis. This document serves as a technical resource, consolidating the available data on this compound to facilitate its scientific exploration and potential application.

Biochemical Properties and Inhibitory Activity

This compound exhibits inhibitory activity against a range of serine proteases, with a notable potency against thrombin, a key enzyme in the coagulation cascade. The inhibitory activities are summarized in the table below.

Table 1: Inhibitory Activity of this compound
EnzymeIC₅₀ (μM)
Thrombin33.6[5][6]
Factor Xa3.3[5][6]
Trypsin0.04[5][6]
Papain0.0346[5][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of thrombin, which in turn disrupts the coagulation cascade and prevents the formation of fibrin (B1330869) clots. While detailed kinetic studies providing a definitive Ki value and the precise mode of inhibition (e.g., competitive, non-competitive) are not extensively available in the public domain, its structure suggests a competitive inhibition mechanism by binding to the active site of thrombin.

Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this pathway, responsible for converting fibrinogen to fibrin. By inhibiting thrombin, this compound effectively blocks this final step of the common pathway, as well as thrombin-mediated activation of other clotting factors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Ro091679 Ro091679 Thrombin->Ro091679 Fibrin_Monomer Fibrin_Monomer Fibrinogen->Fibrin_Monomer Fibrin_Polymer Fibrin_Polymer Fibrin_Monomer->Fibrin_Polymer XIIIa

Caption: The coagulation cascade and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound are described in the original 1992 publication. While the full text is not widely available, the following represents a generalized protocol for a serine protease inhibition assay, which would be similar to the methodology used.

Serine Protease Inhibition Assay (General Protocol)

This protocol outlines a typical chromogenic assay used to determine the inhibitory activity of compounds like this compound against serine proteases such as thrombin and Factor Xa.

Materials:

  • Purified serine protease (e.g., human thrombin, bovine Factor Xa)

  • Chromogenic substrate specific to the enzyme (e.g., S-2238 for thrombin, S-2222 for Factor Xa)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare this compound Dilutions Add_Inhibitor Add this compound to Wells Dilutions->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution Plate Add Enzyme to 96-well Plate Enzyme_Prep->Plate Plate->Add_Inhibitor Incubate Incubate Enzyme-Inhibitor Add_Inhibitor->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Abs Measure Absorbance Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_IC50 Determine IC50 Calc_Inhibition->Plot_IC50 NRPS_Biosynthesis A: Adenylation Domain T: Thiolation (Peptidyl Carrier) Domain C: Condensation Domain R: Release Domain cluster_inputs Inputs NRPS NRPS Module 1 A T C NRPS Module 2 A T C NRPS Module 3 A T C R Product This compound NRPS:f12->Product Release & Modification Fumaric_Acid Fumaric Acid Fumaric_Acid->NRPS:f1 Activation Arginine1 L-Arginine Arginine1->NRPS:f5 Activation Leucine L-Leucine Leucine->NRPS:f9 Activation Arginine2 L-Arginine

References

Ro 09-1679: A Technical Guide to its Discovery, Origin, and Core Functional Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1679 is a naturally occurring oligopeptide that has garnered significant interest due to its potent inhibitory activity against a range of proteases, most notably thrombin and Factor Xa, key enzymes in the blood coagulation cascade. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It includes detailed, albeit reconstructed, experimental protocols for its production and characterization, quantitative data on its inhibitory potency, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first identified as a novel thrombin inhibitor isolated from the filamentous fungus Mortierella alpina.[1][2][3][4][5][6] This discovery highlighted the potential of this fungal species as a source of bioactive secondary metabolites. The producing organism, Mortierella alpina, is a soil fungus belonging to the order Mortierellales.

Subsequent genomic and biosynthetic studies have suggested a fascinating origin for the production of this compound. The molecule is a nonribosomal peptide, synthesized by large multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs).[7] Analysis of the Mortierella alpina genome has revealed the presence of bacterial-like NRPS genes.[2][3][4][8] This suggests that the genetic machinery for producing this compound may have been acquired by the fungus through horizontal gene transfer from a bacterium.[2][3][4][8]

Physicochemical Properties

This compound is an oligopeptide with the chemical structure fumaryl-l-arginyl-l-leucyl-arginal.[1] The presence of a fumaryl (B14642384) group at the N-terminus is a notable feature of this molecule.[7]

PropertyValue
Molecular Formula C₂₂H₃₉N₉O₆
Molecular Weight 525.6 g/mol
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCNC(=N)N)NC(=O)C=CC(=O)O
IUPAC Name (2S)-2-[[(2S)-2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino-5-(diaminomethylideneamino)pentanal

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several serine and cysteine proteases. Its primary biological activity is the inhibition of key enzymes in the blood coagulation cascade, namely thrombin and Factor Xa. The inhibitory concentrations (IC₅₀) for its various targets are summarized in the table below.

Target EnzymeIC₅₀ ValueEnzyme Class
Thrombin33.6 µMSerine Protease
Factor Xa3.3 µMSerine Protease
Trypsin0.04 µMSerine Protease
Papain0.0346 µMCysteine Protease

The mechanism of action of this compound is based on its ability to bind to the active sites of these proteases, thereby preventing them from cleaving their natural substrates. By inhibiting thrombin and Factor Xa, this compound effectively blocks the final steps of the coagulation cascade, preventing the formation of fibrin (B1330869) clots.

Signaling Pathways

The primary signaling pathway disrupted by this compound is the blood coagulation cascade. The following diagrams illustrate the points of inhibition.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor TF_VIIa TF-VIIa complex VII VII VIIa VIIa VII->VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Ro091679 This compound Ro091679->Xa Ro091679->Thrombin

Inhibition of the Blood Coagulation Cascade by this compound.

This compound also inhibits trypsin, a digestive enzyme that can also participate in cell signaling through Protease-Activated Receptors (PARs).

Trypsin_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage & activation G_protein G-protein Signaling PAR2->G_protein Downstream Downstream Signaling (e.g., MAPK, Ca2+) G_protein->Downstream Ro091679 This compound Ro091679->Trypsin

Inhibition of Trypsin-Mediated Signaling by this compound.

Papain is a cysteine protease with broad substrate specificity, primarily involved in protein degradation.

Papain_Action Papain Papain Protein Protein Substrate Peptides Peptide Fragments Protein->Peptides hydrolysis Ro091679 This compound Ro091679->Papain

Inhibition of Papain Proteolytic Activity by this compound.

Experimental Protocols

The following are reconstructed experimental protocols based on standard methodologies for natural product isolation and characterization, as the full text of the original discovery paper was not accessible.

Fermentation of Mortierella alpina

This protocol outlines a general procedure for the cultivation of Mortierella alpina for the production of secondary metabolites like this compound.

Materials:

  • Mortierella alpina strain

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation: Inoculate a sterile seed culture medium with a slant culture of Mortierella alpina. Incubate at 25-28°C for 2-3 days with shaking (e.g., 150 rpm).

  • Production Culture: Inoculate the production fermenter containing the sterile production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Maintain the fermentation at 25-28°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it within the optimal range for growth and secondary metabolite production (typically pH 5.5-6.5).

  • Harvesting: After the fermentation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

This protocol describes a general workflow for the extraction and purification of an oligopeptide from a fungal fermentation broth.

Materials:

  • Harvested fermentation broth

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Pool the organic extracts.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

  • HPLC Purification: Pool the fractions containing this compound and further purify by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Isolation: Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Enzyme Inhibition Assay

This is a general protocol for a chromogenic assay to determine the IC₅₀ value of this compound against a protease.

Materials:

  • Purified protease (e.g., thrombin, Factor Xa, trypsin, papain)

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl buffer at the optimal pH for the enzyme)

  • This compound at various concentrations

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well microplate, add the assay buffer, the protease solution, and the this compound solution (or buffer for the control). Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.

  • Measurement: Measure the absorbance of the product at a specific wavelength at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a fascinating natural product with significant potential as a protease inhibitor. Its discovery from Mortierella alpina and its unique biosynthetic origins make it a subject of continued scientific interest. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and similar bioactive compounds. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

Ro 09-1679: A Fungal Nonribosomal Peptide with Potent Thrombin Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This whitepaper provides a comprehensive technical overview of Ro 09-1679, a natural product isolated from the fungus Mortierella alpina. It details its origin, physicochemical properties, and biological activity, with a particular focus on its potent thrombin inhibition. This guide includes a compilation of quantitative data, detailed experimental methodologies for its isolation and biological characterization, and visual representations of its biosynthetic pathway and inhibitory mechanism to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and pharmacology.

Introduction

This compound is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2] First isolated from the zygomycete fungus Mortierella alpina, this compound is a modified oligopeptide with the chemical structure fumaryl-l-arginyl-l-leucyl-arginal.[3][4] Its unique structure, featuring a fumaryl (B14642384) group and a C-terminal arginal residue, contributes to its significant and selective biological activity. As a natural product, this compound represents a promising scaffold for the development of novel anticoagulant and antithrombotic agents. This document aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical and Biological Properties

This compound is a white, amorphous powder. Its molecular formula has been determined as C22H39N9O6, with a molecular weight of 525.6 g/mol . A summary of its key physicochemical and biological activity data is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H39N9O6[Kamiyama et al., 1992]
Molecular Weight525.6 g/mol [Kamiyama et al., 1992]
AppearanceWhite, amorphous powder[Kamiyama et al., 1992]
SolubilitySoluble in methanol (B129727) and water[Kamiyama et al., 1992]

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Reference
Thrombin33.6[1]
Factor Xa3.3[1]
Trypsin0.04[1]
Papain0.0346[1]

Biosynthesis

The biosynthesis of this compound in Mortierella alpina is proposed to occur via a nonribosomal peptide synthetase (NRPS) pathway.[2][3] NRPSs are large, modular enzymes that synthesize peptides from amino acid and other precursors without the use of a ribosome and mRNA template. The biosynthesis of this compound likely involves a multi-modular NRPS that sequentially incorporates fumaric acid, L-arginine, and L-leucine, followed by a final reduction of the C-terminal carboxyl group of the second arginine to an aldehyde.

Ro_09_1679_Biosynthesis Fumaric_Acid Fumaric Acid NRPS_Module1 NRPS Module 1 (A-T-C) Fumaric_Acid->NRPS_Module1 Activation & Thiolation L_Arg1 L-Arginine L_Arg1->NRPS_Module1 Activation & Thiolation L_Leu L-Leucine NRPS_Module2 NRPS Module 2 (A-T-C) L_Leu->NRPS_Module2 Activation & Thiolation L_Arg2 L-Arginine NRPS_Module3 NRPS Module 3 (A-T-C) L_Arg2->NRPS_Module3 Activation & Thiolation NRPS_Module1->NRPS_Module2 Condensation NRPS_Module2->NRPS_Module3 Condensation Reduction_Domain Reduction Domain (R) NRPS_Module3->Reduction_Domain Peptide Chain Ro_09_1679 This compound Reduction_Domain->Ro_09_1679 Release & Reduction

A proposed nonribosomal peptide synthetase (NRPS) pathway for the biosynthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and biological characterization of this compound, based on the original discovery and subsequent studies.

Fermentation of Mortierella alpina
  • Strain: Mortierella alpina F-13727

  • Seed Medium: 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.2% KH2PO4, and 0.1% MgSO4·7H2O, adjusted to pH 6.0.

  • Production Medium: 4% soluble starch, 2% soybean meal, 0.5% yeast extract, 0.2% KH2PO4, and 0.1% MgSO4·7H2O, adjusted to pH 6.0.

  • Procedure:

    • A loopful of spores from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium.

    • The seed culture is incubated at 25°C for 48 hours on a rotary shaker (200 rpm).

    • A 5% inoculum from the seed culture is transferred to a 2 L flask containing 500 mL of production medium.

    • The production culture is incubated at 25°C for 96 hours on a rotary shaker (200 rpm).

Fermentation_Workflow Slant M. alpina Slant Culture Seed_Flask Seed Culture Flask (100 mL) Slant->Seed_Flask Inoculation Incubation1 Incubation (25°C, 48h, 200 rpm) Seed_Flask->Incubation1 Production_Flask Production Culture Flask (2 L) Incubation2 Incubation (25°C, 96h, 200 rpm) Production_Flask->Incubation2 Incubation1->Production_Flask 5% Inoculum Transfer Harvest Harvest Mycelium and Broth Incubation2->Harvest

A schematic workflow for the fermentation of Mortierella alpina to produce this compound.
Isolation and Purification of this compound

  • Extraction: The culture broth (10 L) is filtered to separate the mycelium. The filtrate is adjusted to pH 8.0 and applied to a column of Diaion HP-20. The column is washed with water and then eluted with 50% aqueous acetone. The active fractions are concentrated under reduced pressure.

  • Ion-Exchange Chromatography: The concentrate is applied to a CM-Sephadex C-25 (H+ form) column. The column is washed with water and eluted with a linear gradient of 0 to 0.5 N HCl. The active fractions are collected, neutralized, and concentrated.

  • Gel Filtration Chromatography: The resulting active fraction is subjected to gel filtration on a Sephadex G-10 column using water as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC on a C18 column using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. The fractions containing pure this compound are collected and lyophilized.

Thrombin Inhibition Assay
  • Reagents:

    • Human thrombin

    • Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)

    • Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl and 0.1% bovine serum albumin.

  • Procedure:

    • A solution of this compound in buffer is pre-incubated with human thrombin at 37°C for 5 minutes.

    • The reaction is initiated by the addition of the chromogenic substrate S-2238.

    • The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thrombin_Inhibition_Assay This compound inhibits thrombin by forming an inactive complex, preventing substrate cleavage. Thrombin Thrombin Inactive_Complex Thrombin-Ro 09-1679 Inactive Complex Thrombin->Inactive_Complex Binding Product Cleaved Substrate (p-Nitroaniline) Thrombin->Product Cleavage Ro_09_1679_node This compound Ro_09_1679_node->Inactive_Complex Substrate Chromogenic Substrate (S-2238)

The mechanism of thrombin inhibition by this compound.

Conclusion

This compound is a fascinating natural product with significant potential as a lead compound for the development of new anticoagulant therapies. Its unique chemical structure, potent biological activity, and biosynthesis via a nonribosomal peptide synthetase pathway make it a subject of considerable interest for chemists, biologists, and pharmacologists. This technical guide provides a solid foundation of information to aid researchers in their exploration of this promising molecule and its therapeutic applications.

References

An In-depth Technical Guide to Ro 09-1679: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1679 is a potent, naturally derived peptide aldehyde that has garnered significant interest for its inhibitory activity against key serine proteases in the coagulation cascade. Isolated from the fungus Mortierella alpina, this compound demonstrates notable inhibition of thrombin and Factor Xa, in addition to other proteases such as trypsin and papain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is a linear peptide derivative with the systematic IUPAC name (2E)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid. Its structure features a fumaryl (B14642384) group attached to a tripeptide sequence.

The definitive chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name (2E)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid
CAS Number 141426-89-3[1]
PubChem CID 139586248[2][3]
Molecular Formula C22H39N9O6[4]
Molecular Weight 525.6 g/mol
SMILES C--INVALID-LINK--C--INVALID-LINK--N)C=O">C@HNC(=O)--INVALID-LINK--NC(=O)C=CC(=O)O

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted properties from computational models, which can serve as a useful estimation for experimental design.

PropertyPredicted Value
XLogP3 -2.6
Hydrogen Bond Donor Count 10
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 18[2]
Exact Mass 525.30232819 g/mol
Topological Polar Surface Area 277 Ų

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several serine proteases, with its primary activity directed against key enzymes in the blood coagulation cascade.

Enzyme Inhibition

The inhibitory activity of this compound has been quantified against several enzymes, with the following IC50 values reported:

EnzymeIC50 (μM)
Thrombin 33.6[3][5]
Factor Xa 3.3[3][5]
Trypsin 0.04[3][5]
Papain 0.0346[3][5]
Mechanism of Action in the Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting two critical enzymes in the coagulation cascade: Factor Xa and Thrombin.

  • Inhibition of Factor Xa: Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic pathways of coagulation. It is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation.

  • Inhibition of Thrombin: Thrombin is the final key enzyme of the coagulation cascade, which catalyzes the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a stable blood clot. Direct inhibition of thrombin by this compound prevents the formation of this fibrin clot.

The dual inhibition of both Factor Xa and thrombin makes this compound a potent anticoagulant.

Coagulation_Cascade_Inhibition Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Ro091679 This compound Ro091679->FactorXa Inhibition Ro091679->Thrombin Inhibition

Figure 1. Inhibition of the Coagulation Cascade by this compound.

Experimental Protocols

Isolation and Purification

This compound is a natural product isolated from the fermentation broth of the fungus Mortierella alpina. A general workflow for its isolation and purification would involve:

Isolation_Workflow cluster_0 Extraction and Purification Fermentation Fermentation of Mortierella alpina Extraction Solvent Extraction of Broth Fermentation->Extraction Chromatography1 Initial Chromatographic Separation (e.g., Column) Extraction->Chromatography1 Fractionation Bioassay-Guided Fractionation Chromatography1->Fractionation Chromatography2 HPLC Purification Fractionation->Chromatography2 PureCompound Pure this compound Chromatography2->PureCompound

References

An In-Depth Technical Guide to the Enzyme Kinetics of Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a potent, naturally derived oligopeptide that has been identified as a novel inhibitor of thrombin and other serine proteases.[1][2] Isolated from the fungus Mortierella alpina, this compound has garnered interest within the scientific community for its potential applications in therapeutic areas where the modulation of coagulation and proteolysis is critical.[2][3] This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, including its inhibitory activity, a detailed, generalized experimental protocol for its characterization, and visual representations of relevant biochemical workflows.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its molecular formula is C22H39N9O6.

Chemical Structure of this compound [4][5]

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Enzyme Inhibition Data

This compound has been demonstrated to inhibit a range of serine proteases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for several key enzymes. This quantitative data is crucial for understanding the potency and selectivity of this compound.

EnzymeIC50 (µM)
Thrombin33.6[6][7][8]
Factor Xa3.3[6][7][8]
Trypsin0.04[6][7][8]
Papain0.0346[6][7][8]

Note: While the IC50 values provide a measure of the inhibitory potency of this compound, further detailed kinetic parameters such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been extensively reported in publicly available literature. The experimental protocols outlined in the subsequent section provide a framework for determining these crucial kinetic constants.

Experimental Protocols

To further elucidate the enzyme kinetics of this compound, a detailed experimental protocol for a thrombin inhibition assay is provided below. This protocol can be adapted to determine the Ki value and the mechanism of inhibition.

Materials and Reagents
  • Human α-thrombin (or other target enzyme)

  • This compound

  • Chromogenic or fluorogenic substrate for thrombin (e.g., S-2238 for chromogenic assay, or a fluorogenic substrate like Boc-VPR-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)

  • Microplate reader capable of measuring absorbance or fluorescence

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of the thrombin substrate in Assay Buffer.

    • Prepare a working solution of human α-thrombin in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.

  • Enzyme Inhibition Assay:

    • To each well of the 96-well plate, add a fixed volume of the thrombin solution.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a predetermined period to allow for binding to occur.

    • Initiate the enzymatic reaction by adding the thrombin substrate to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

Data Analysis
  • Determination of Initial Velocity (V₀):

    • For each concentration of this compound, plot the absorbance or fluorescence signal against time.

    • The initial velocity (V₀) of the reaction is determined from the initial linear portion of this curve.

  • Determination of IC50:

    • Plot the initial velocity (V₀) as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Determination of Ki and Inhibition Type:

    • To determine the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate and this compound.

    • The data can be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Michaelis-Menten plot (V₀ vs. [Substrate]) at different inhibitor concentrations.

    • The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition (competitive, non-competitive, or uncompetitive) and allow for the calculation of the Ki value.

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme inhibitor like this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Incubation Enzyme-Inhibitor Incubation Serial_Dilution->Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Incubation->Reaction_Initiation Data_Acquisition Kinetic Data Acquisition (Plate Reader) Reaction_Initiation->Data_Acquisition V0_Calc Initial Velocity (V₀) Calculation Data_Acquisition->V0_Calc IC50_Calc IC50 Determination V0_Calc->IC50_Calc Ki_Calc Ki and Inhibition Mechanism Determination V0_Calc->Ki_Calc

Caption: A generalized workflow for determining the enzyme kinetics of an inhibitor.

Conceptual Diagram of Thrombin Inhibition

This diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for an inhibitor like this compound.

Thrombin_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin Ro091679 This compound Ro091679->Thrombin Inhibits

Caption: Conceptual diagram of thrombin's role in coagulation and its inhibition.

References

Ro 09-1679: A Technical Guide to a Fungal Oligopeptide Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1679 is an oligopeptide-based serine protease inhibitor originally isolated from the fungus Mortierella alpina. Structurally identified as fumaryl-l-arginyl-l-leucyl-arginal, it exhibits potent inhibitory activity against a range of serine proteases, most notably thrombin and Factor Xa, key enzymes in the blood coagulation cascade. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed (where available) or inferred experimental protocols for its characterization. The information is intended to support further research and drug development efforts targeting serine protease-mediated pathologies.

Introduction

Oligopeptides of microbial origin have long been a valuable source of bioactive compounds with therapeutic potential. This compound, a natural product of the zygomycetous fungus Mortierella alpina, has been identified as a potent inhibitor of several serine proteases[1]. Its primary targets, thrombin and Factor Xa, are central to the enzymatic cascade that leads to blood clot formation. This positions this compound as a molecule of interest for the development of novel anticoagulant and antithrombotic agents. This document synthesizes the available data on this compound, presenting its biochemical properties and the broader context of its mechanism of action.

Biochemical Profile and Inhibitory Activity

This compound demonstrates a distinct inhibitory profile against several serine proteases. The half-maximal inhibitory concentrations (IC50) have been determined for four key enzymes, highlighting its potency, particularly against trypsin and papain.

Table 1: Inhibitory Potency (IC50) of this compound Against Target Proteases
Target EnzymeIC50 (µM)Enzyme Class
Thrombin (Factor IIa)33.6[2]Serine Protease
Factor Xa3.3[2]Serine Protease
Trypsin0.04[2]Serine Protease
Papain0.0346[2]Cysteine Protease

Mechanism of Action and Signaling Pathways

This compound exerts its primary biological effects by inhibiting key nodes in the blood coagulation cascade. By targeting thrombin and Factor Xa, it disrupts the amplification of the clotting signal, ultimately preventing the formation of a stable fibrin (B1330869) clot.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic activations culminating in the generation of thrombin, which then converts fibrinogen to fibrin. This compound intervenes at two critical junctures: the conversion of prothrombin to thrombin by the prothrombinase complex (of which Factor Xa is a key component) and the subsequent actions of thrombin.

coagulation_cascade Prothrombin Prothrombin Prothrombinase Prothrombinase Complex Prothrombin->Prothrombinase Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage FactorXa Factor Xa FactorXa->Prothrombinase Prothrombinase->Thrombin Activation Fibrinogen Fibrinogen Fibrinogen->Thrombin Ro091679_Xa This compound Ro091679_Xa->FactorXa Ro091679_Thrombin This compound Ro091679_Thrombin->Thrombin

Inhibition of the Coagulation Cascade by this compound.
Downstream Signaling of Thrombin Inhibition

Thrombin's role extends beyond fibrinogen cleavage. It is a potent cell activator, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), such as PAR-1 on platelets and endothelial cells. By inhibiting thrombin, this compound is predicted to block these downstream signaling events, which are crucial for platelet aggregation and other cellular responses in hemostasis and thrombosis.

thrombin_signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation G_protein G-protein Activation PAR1->G_protein Downstream Downstream Signaling (e.g., Platelet Aggregation) G_protein->Downstream Ro091679 This compound Ro091679->Thrombin

Inhibition of Thrombin-Mediated PAR-1 Signaling by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for enzyme inhibition assays, the following represents a likely approach for determining the IC50 values.

General Workflow for IC50 Determination

The determination of the inhibitory capacity of this compound would typically follow a standardized workflow involving the preparation of reagents, the enzymatic reaction, and data analysis.

ic50_workflow start Start reagent_prep Prepare Enzyme, Substrate, and this compound Solutions start->reagent_prep incubation Incubate Enzyme with Varying Concentrations of this compound reagent_prep->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Product Formation (e.g., Spectrophotometrically) reaction->measurement analysis Calculate Percent Inhibition and Determine IC50 measurement->analysis end End analysis->end

References

Ro 09-1679: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 09-1679 is a potent, naturally derived oligopeptide that has demonstrated significant inhibitory activity against key serine proteases in the coagulation cascade. Isolated from the fungus Mortierella alpina, this compound, identified as fumaryl-l-arginyl-l-leucyl-arginal, primarily functions as a thrombin inhibitor.[1][2][3] Its activity extends to other related enzymes, positioning it as a molecule of interest for research in thrombosis and hemostasis. This document provides a comprehensive overview of the biological activity of this compound, including quantitative inhibitory data, generalized experimental protocols for assessing its activity, and a visualization of its role within the coagulation cascade.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the compound's significant, albeit varied, inhibitory effects on these enzymes.

EnzymeIC50 (μM)
Thrombin (Factor IIa)33.6[4][5][6]
Factor Xa3.3[4][5][6]
Trypsin0.04[4][5][6]
Papain0.0346[4][5][6]

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its primary biological effect by directly inhibiting key enzymes in the coagulation cascade, a complex series of proteolytic reactions leading to the formation of a fibrin (B1330869) clot. Specifically, it targets Thrombin (Factor IIa) and Factor Xa, two critical serine proteases in the final common pathway of coagulation.

  • Factor Xa Inhibition: Factor Xa is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound blocks the amplification of the coagulation cascade.

  • Thrombin Inhibition: Thrombin is the final effector protease in the cascade, responsible for cleaving fibrinogen to form fibrin, which then polymerizes to form a stable clot. Inhibition of thrombin by this compound directly prevents clot formation.

The following diagram illustrates the position of this compound's targets within the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI Activates XIa->IX Activates IXa->VIII X FX IXa->X Activates TF Tissue Factor (TF) VII FVII TF->VII VIIa FVIIa VII->VIIa VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Clot Fibrin->Clot Ro091679 This compound Ro091679->Xa Inhibits Ro091679->Thrombin Inhibits

Caption: The Coagulation Cascade and Inhibition by this compound.

Experimental Protocols

The following are generalized, representative protocols for determining the inhibitory activity of this compound against its key targets. The specific conditions used in the original characterization of this compound may vary.

Thrombin Inhibition Assay (Fluorometric)

This protocol is based on a typical fluorometric thrombin inhibitor screening assay.

Workflow Diagram:

Thrombin_Inhibition_Workflow A Prepare Reagents: - Thrombin Enzyme Solution - Thrombin Assay Buffer - this compound (Test Inhibitor) - Fluorogenic Substrate B Dispense Thrombin Enzyme Solution to 96-well plate A->B C Add this compound at various concentrations to wells B->C D Incubate at Room Temperature (e.g., 10-15 minutes) C->D E Add Thrombin Substrate to initiate reaction D->E F Measure Fluorescence Kinetics (Ex/Em = 350/450 nm) E->F G Calculate Inhibition and IC50 F->G

Caption: Workflow for a fluorometric thrombin inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable dilution buffer.

    • Prepare a working solution of this compound in the assay buffer (e.g., Tris-HCl with NaCl and PEG). Create a serial dilution to test a range of concentrations.

    • Prepare a fluorogenic thrombin substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (B1665955) - AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the thrombin enzyme solution to each well.

    • Add the various dilutions of this compound to the respective wells. Include a positive control (a known thrombin inhibitor) and a negative control (assay buffer only).

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 350 nm and emission at 450 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Factor Xa Inhibition Assay (Chromogenic)

This protocol is based on a typical chromogenic Factor Xa inhibitor screening assay.

Workflow Diagram:

FactorXa_Inhibition_Workflow A Prepare Reagents: - Factor Xa Enzyme Solution - Factor Xa Assay Buffer - this compound (Test Inhibitor) - Chromogenic Substrate B Dispense Factor Xa Enzyme Solution to 96-well plate A->B C Add this compound at various concentrations to wells B->C D Incubate at 37°C (e.g., 10-15 minutes) C->D E Add Chromogenic Substrate to initiate reaction D->E F Measure Absorbance at 405 nm after a fixed time E->F G Calculate Inhibition and IC50 F->G

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human Factor Xa in a suitable dilution buffer.

    • Prepare a working solution of this compound in the assay buffer (e.g., Tris-HCl with NaCl). Create a serial dilution to test a range of concentrations.

    • Prepare a chromogenic Factor Xa substrate (e.g., a peptide conjugated to p-nitroaniline - pNA) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the Factor Xa enzyme solution to each well.

    • Add the various dilutions of this compound to the respective wells. Include a positive control (a known Factor Xa inhibitor) and a negative control (assay buffer only).

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to all wells.

    • Incubate at 37°C for a fixed period (e.g., 5-10 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetic acid).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a noteworthy natural product with potent inhibitory activity against key serine proteases, particularly those involved in the coagulation cascade. Its dual inhibition of both Factor Xa and thrombin makes it a valuable tool for research into the mechanisms of hemostasis and the development of novel antithrombotic agents. The data and protocols presented in this guide offer a foundational understanding of its biological activity for researchers and drug development professionals. Further investigation into its in vivo efficacy, selectivity profile, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Thrombin Inhibitory Activity of Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thrombin inhibitory activity of Ro 09-1679, an oligopeptide isolated from Mortierella alpina. The document details its inhibitory potency (IC50), selectivity against other proteases, a representative experimental protocol for IC50 determination, and an overview of the relevant thrombin signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound against thrombin and other serine proteases is summarized below. The data indicates that while this compound does inhibit thrombin, it shows higher potency against trypsin and papain.

EnzymeIC50 Value (μM)
Thrombin33.6[1]
Factor Xa3.3[1]
Trypsin0.04[1]
Papain0.0346[1]

Experimental Protocols

While the specific protocol used in the original characterization of this compound is not publicly detailed, this section outlines a representative experimental protocol for determining the IC50 value of a compound against thrombin using a fluorometric assay. This method is based on standard, widely-used thrombin inhibitor screening assays.[2][3]

Principle

This assay utilizes a synthetic fluorogenic substrate for thrombin, which consists of a short peptide sequence coupled to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved by thrombin, the AMC is released, resulting in a significant increase in fluorescence. A potential inhibitor will decrease the rate of this cleavage, leading to a reduced fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Materials and Reagents
  • Human α-thrombin (e.g., from a commercial supplier)

  • Thrombin fluorogenic substrate (e.g., Boc-VPR-AMC)

  • This compound (test inhibitor)

  • A known thrombin inhibitor as a positive control (e.g., PPACK Dihydrochloride)

  • Assay Buffer: 20 mM HEPES, 140 mM NaCl, 0.1% Tween 20, pH 7.4[4]

  • DMSO (for dissolving the inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm

Procedure
  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in the assay buffer to achieve a range of final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.

  • Assay Setup:

    • Add 50 µL of the thrombin enzyme solution (diluted in assay buffer to the desired concentration) to each well of the 96-well plate.

    • To the "Sample" wells, add 10 µL of the diluted this compound solutions.

    • To the "Enzyme Control" (EC) wells (no inhibition), add 10 µL of assay buffer containing the same concentration of DMSO as the sample wells.

    • To the "Inhibitor Control" (IC) wells, add 10 µL of the diluted positive control inhibitor.

    • To the "No Enzyme" control wells, add 60 µL of assay buffer.

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the thrombin substrate solution by diluting it in the assay buffer. Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 350 nm, Emission: 450 nm).

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope) from the linear portion of the kinetic curve (RFU/min).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (Slope_EC - Slope_Sample) / Slope_EC

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor/Controls prep_inhibitor->add_inhibitor prep_enzyme Prepare Thrombin Solution add_enzyme Add Thrombin to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate) prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate pre_incubate->add_substrate measure Kinetic Fluorescence Reading add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of this compound against thrombin.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein-coupled receptors.[5][6][7]

thrombin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Thrombin Thrombin PAR PAR1 / PAR4 Thrombin->PAR Cleavage Gq Gαq PAR->Gq Activates G1213 Gα12/13 PAR->G1213 Activates PLC PLC Gq->PLC Activates RhoA RhoA Activation G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet Platelet Aggregation Ca2->Platelet PKC->Platelet ROCK ROCK Activation RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Cytoskeleton->Platelet

Caption: Simplified thrombin signaling cascade via Protease-Activated Receptors (PARs).

References

Ro 09-1679 and its Inhibition of Factor Xa: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a potent, naturally derived peptide inhibitor of serine proteases, initially identified as a novel thrombin inhibitor.[1] Produced by the fungus Mortierella alpina, this compound has demonstrated significant inhibitory activity against key enzymes in the coagulation cascade, most notably Factor Xa (FXa). This technical guide provides an in-depth analysis of the inhibitory action of this compound on Factor Xa, compiling available quantitative data, outlining typical experimental protocols for its study, and visualizing the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against Factor Xa and other serine proteases. The available data, primarily in the form of half-maximal inhibitory concentrations (IC50), are summarized in the table below.

EnzymeIC50 (µM)Source
Factor Xa3.3[2]
Thrombin33.6[2]
Trypsin0.04[2]
Papain0.0346[2]

Table 1: Inhibitory Potency (IC50) of this compound against various proteases.

Mechanism of Action: Inhibition of Factor Xa in the Coagulation Cascade

Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin (B1330869) from fibrinogen, leading to clot formation. By inhibiting Factor Xa, this compound effectively disrupts this cascade, thereby exerting its anticoagulant effect.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Prothrombinase Complex (Va) Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Ro091679 This compound Ro091679->Xa Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (FXa, Substrate, this compound dilutions) add_fxa Add Factor Xa to Microplate Wells prep_reagents->add_fxa add_inhibitor Add this compound Dilutions add_fxa->add_inhibitor incubate Incubate (e.g., 37°C, 15 min) add_inhibitor->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

References

In-Depth Technical Guide: Activity of Ro 09-1679 on Trypsin and Papain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of the compound Ro 09-1679 on two distinct proteases: the serine protease trypsin and the cysteine protease papain. This document outlines quantitative inhibitory data, detailed experimental protocols for assessing enzymatic activity, and visual representations of the underlying biochemical interactions and experimental workflows.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory effects on both trypsin and papain. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below. This data highlights the compound's comparable efficacy against both a serine and a cysteine protease.

EnzymeEnzyme ClassSubstrate TypeThis compound IC50 (µM)
TrypsinSerine ProteaseN/A0.04[1]
PapainCysteine ProteaseN/A0.0346[1]

Experimental Protocols

While the precise, original experimental report detailing the determination of the IC50 values for this compound is not publicly available, a representative and widely accepted methodology for such an assessment involves a fluorogenic substrate assay. This method offers high sensitivity and continuous monitoring of enzymatic activity.

General Protocol: Fluorogenic Protease Inhibition Assay

This protocol outlines the steps to determine the IC50 value of this compound against trypsin and papain using a fluorogenic substrate.

2.1. Materials and Reagents:

  • Enzymes:

    • Purified bovine trypsin

    • Purified papain (requires activation with a reducing agent)

  • Inhibitor:

    • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorogenic Substrates:

    • For Trypsin: A suitable substrate such as Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)[1] or Z-Arg-AMC[1].

    • For Papain: A suitable substrate such as Z-Phe-Arg-AMC or a substrate with a QVVAGA sequence[2].

  • Assay Buffers:

    • Trypsin Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

    • Papain Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like dithiothreitol (B142953) (DTT) to activate the enzyme.

  • Instrumentation:

    • Fluorescence microplate reader with appropriate excitation and emission filters for AMC (e.g., Ex/Em = 360/460 nm).

  • Labware:

    • 96-well black microplates (for fluorescence assays)

    • Pipettes, tubes, etc.

2.2. Experimental Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare working solutions of trypsin and activated papain in their respective assay buffers to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

    • Perform a serial dilution of the this compound stock solution in the appropriate assay buffer to obtain a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control, e.g., DMSO).

      • Enzyme solution (trypsin or papain).

    • Include control wells:

      • "No enzyme" control (buffer and substrate only) to measure background fluorescence.

      • "No inhibitor" control (enzyme, buffer, and substrate) to determine 100% enzyme activity.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode). The cleavage of the AMC group from the substrate results in a fluorescent signal.

2.3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Normalize Data: Express the reaction rates as a percentage of the "no inhibitor" control (100% activity).

  • Generate IC50 Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value.

Visualizations

Enzyme Inhibition Logical Diagram

The following diagram illustrates the fundamental principle of enzyme inhibition by this compound.

Enzyme_Inhibition cluster_trypsin Trypsin (Serine Protease) cluster_papain Papain (Cysteine Protease) Trypsin Trypsin Trypsin_Products Cleaved Products Trypsin->Trypsin_Products cleaves Trypsin_Inhibited Trypsin-Ro 09-1679 Complex (Inactive) Trypsin->Trypsin_Inhibited Trypsin_Substrate Peptide Substrate Trypsin_Substrate->Trypsin Ro_09_1679 This compound Ro_09_1679->Trypsin_Inhibited binds to Papain Papain Papain_Products Cleaved Products Papain->Papain_Products cleaves Papain_Inhibited Papain-Ro 09-1679 Complex (Inactive) Papain->Papain_Inhibited Papain_Substrate Peptide Substrate Papain_Substrate->Papain Ro_09_1679_2 This compound Ro_09_1679_2->Papain_Inhibited binds to IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Dispense buffer, inhibitor, and enzyme into 96-well plate A->C B Prepare working solutions of Trypsin and Papain B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate initial reaction velocities F->G H Normalize data to 100% activity control G->H I Plot % activity vs. log[Inhibitor] H->I J Determine IC50 via non-linear regression I->J

References

An In-Depth Technical Review of Ro 09-1679: A Potent Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on Ro 09-1679, a novel oligopeptide with significant inhibitory activity against thrombin and other serine proteases. This document synthesizes available quantitative data, details probable experimental methodologies based on established protocols, and visualizes the compound's mechanism of action within the relevant biological pathways.

Core Compound Information

This compound is a potent thrombin inhibitor isolated from the fermentation broth of a strain of Mucorales. Its chemical structure has been identified as fumaryl-L-arginyl-L-leucyl-arginal. The presence of an arginal residue at the C-terminus is a key feature for its potent inhibition of thrombin.

Quantitative Data: Inhibitory Activity

The inhibitory activity of this compound has been quantified against several proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values as reported in the scientific literature.

Target EnzymeIC50 (μM)
Thrombin33.6[1]
Factor Xa3.3[1]
Trypsin0.04[1]
Papain0.0346[1]

Experimental Protocols

Thrombin and Factor Xa Inhibition Assay (Chromogenic)

This assay is a standard method for determining the inhibitory potential of a compound against thrombin and Factor Xa.

  • Reagents and Materials:

    • Purified human α-thrombin or Factor Xa

    • Chromogenic substrate specific for thrombin (e.g., S-2238) or Factor Xa (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4-8.4)

    • This compound (test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of thrombin or Factor Xa in Tris-HCl buffer is pre-incubated with varying concentrations of this compound in a 96-well microplate at 37°C.

    • The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.

    • The rate of substrate hydrolysis, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

    • The inhibitory activity is calculated as the percentage of inhibition relative to a control sample without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Trypsin and Papain Inhibition Assay (Spectrophotometric)

This method is commonly used to measure the inhibition of proteases like trypsin and papain.

  • Reagents and Materials:

    • Bovine pancreatic trypsin or papain from Carica papaya latex

    • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin or casein for papain

    • Phosphate or Tris buffer at the optimal pH for the respective enzyme (e.g., pH 7.6 for trypsin, pH 6.2 for papain)

    • This compound (test inhibitor)

    • Spectrophotometer

  • Procedure for Trypsin Inhibition:

    • Trypsin is pre-incubated with different concentrations of this compound in the appropriate buffer at 25°C.

    • The reaction is started by adding the BAEE substrate.

    • The hydrolysis of BAEE is monitored by measuring the increase in absorbance at 253 nm.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition and the IC50 value are determined as described for the chromogenic assays.

  • Procedure for Papain Inhibition:

    • Papain is pre-activated with a reducing agent (e.g., cysteine) and then incubated with various concentrations of this compound.

    • The reaction is initiated by the addition of a casein solution.

    • After a defined incubation period, the reaction is stopped, and the undigested casein is precipitated.

    • The amount of digested casein in the supernatant is quantified, often by measuring the absorbance of released peptides at 280 nm.

    • The percentage of inhibition and the IC50 value are calculated by comparing the activity in the presence and absence of the inhibitor.

Mandatory Visualizations

Signaling Pathway: Thrombin Inhibition in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound. The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin (B1330869) clot to stop bleeding.[2][3][4][5][6] Thrombin (Factor IIa) is a key protease that converts fibrinogen to fibrin, which then polymerizes to form the clot.[2][3][4][5][6] By inhibiting thrombin, this compound effectively blocks this final crucial step in clot formation.

Coagulation_Cascade_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa IXa + VIIIa X X VIIIa_IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa_TF VIIa + TF VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Thrombin->VIIIa_IXa Thrombin->X Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa Ro091679 This compound Ro091679->Thrombin Inhibition

Caption: Inhibition of Thrombin by this compound within the Coagulation Cascade.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a compound like this compound against a target enzyme.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Enzyme Solution D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor (this compound) Dilutions C->D D->E F Monitor Reaction Progress (Absorbance/Fluorescence) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

References

Methodological & Application

Application Notes and Protocols for Ro 09-1679 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro evaluation of Ro 09-1679, a potent, nonribosomal peptide inhibitor of thrombin and other serine proteases. This compound, originally isolated from the fungus Mortierella alpina, demonstrates significant inhibitory activity against key enzymes in the coagulation cascade.[1][2][3] This document outlines methodologies for enzymatic assays to determine the inhibitory potency (IC50) of this compound against thrombin, Factor Xa, trypsin, and papain. Additionally, a protocol for assessing the compound's effect on platelet aggregation is provided, offering a more physiologically relevant context for its anticoagulant properties. While some compounds with the "Ro" designation have exhibited antiviral properties, no specific antiviral activity has been reported for this compound.[4][5]

Introduction

This compound is a natural product with a chemical structure that lends itself to the potent inhibition of serine proteases. Its primary target is thrombin, a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. Understanding the in vitro characteristics of this compound is crucial for its potential development as a therapeutic agent. The following protocols are designed to enable researchers to consistently and accurately measure the inhibitory activity of this compound in various enzymatic and cell-based assays.

Data Presentation

The inhibitory activities of this compound against a panel of proteases are summarized below. This data has been compiled from publicly available sources.

EnzymeIC50 (µM)
Thrombin33.6[1]
Factor Xa3.3[1]
Trypsin0.04[1]
Papain0.0346[1]

Experimental Protocols

Enzymatic Inhibition Assays

The following are general protocols for determining the IC50 of this compound against thrombin, Factor Xa, trypsin, and papain. These assays utilize chromogenic or fluorogenic substrates that release a detectable molecule upon cleavage by the respective enzyme.

This protocol is adapted from standard thrombin activity assays.

Materials:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

  • Add 25 µL of human α-thrombin solution (final concentration ~1 nM) to each well, except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the fluorogenic thrombin substrate (final concentration ~100 µM) to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.

This protocol is based on commercially available Factor Xa inhibitor screening kits.

Materials:

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH)

  • Assay Buffer: 100 mM Tris-HCl, 200 mM NaCl, pH 8.0

  • This compound

  • DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution and serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

  • Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include vehicle and no-enzyme controls.

  • Add 25 µL of human Factor Xa solution (final concentration ~5 nM) to each well, except the no-enzyme control.

  • Incubate at 37°C for 15 minutes.

  • Add 25 µL of the chromogenic Factor Xa substrate (final concentration ~200 µM) to all wells.

  • Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C.

  • Calculate the reaction rate and percent inhibition to determine the IC50 value.

This protocol is adapted from standard trypsin activity assays.

Materials:

  • Bovine pancreatic trypsin

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • This compound

  • DMSO

  • 96-well clear microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare a stock solution and serial dilutions of this compound.

  • Add 50 µL of the this compound dilutions to the wells.

  • Add 25 µL of trypsin solution (final concentration ~10 nM) to each well.

  • Incubate at 25°C for 10 minutes.

  • Add 25 µL of the chromogenic trypsin substrate (final concentration ~1 mM) to all wells.

  • Measure the absorbance at 405 nm kinetically for 15 minutes at 25°C.

  • Calculate the reaction rate and percent inhibition to determine the IC50 value.

This protocol is based on general cysteine protease assay methods.

Materials:

  • Papain from papaya latex

  • Activation Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Assay Buffer: 100 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 6.5

  • Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Activate papain by incubating it in Activation Buffer at 37°C for 30 minutes.

  • Prepare a stock solution and serial dilutions of this compound.

  • Add 50 µL of the this compound dilutions to the wells.

  • Add 25 µL of activated papain solution (final concentration ~20 nM) to each well.

  • Incubate at 37°C for 15 minutes.

  • Add 25 µL of the fluorogenic papain substrate (final concentration ~50 µM) to all wells.

  • Measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the reaction rate and percent inhibition to determine the IC50 value.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by agonists like ADP and collagen.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Anticoagulant: 3.2% Sodium Citrate

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Agonists: Adenosine Diphosphate (ADP) and Collagen

  • This compound

  • DMSO

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect blood into tubes containing sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Assay:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of this compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Add the agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • Determine the maximum aggregation for each concentration of this compound and calculate the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value.

Coagulation Assays

To further characterize the anticoagulant effect of this compound, its impact on standard coagulation tests can be assessed.

Principle: Measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. This test is sensitive to thrombin inhibitors.

Procedure:

  • Prepare citrated plasma from whole blood.

  • Incubate the plasma with various concentrations of this compound or vehicle control.

  • Add a known concentration of thrombin solution to the plasma.

  • Measure the time to clot formation. A prolongation of the TT indicates inhibition of thrombin.[6]

Principle: Measures the integrity of the intrinsic and common coagulation pathways. This test can be prolonged by inhibitors of factors in these pathways, including thrombin and Factor Xa.[7][8][9]

Procedure:

  • Prepare citrated plasma.

  • Incubate the plasma with various concentrations of this compound or vehicle control.

  • Add a contact activator (e.g., silica) and phospholipids (B1166683) to the plasma and incubate.

  • Add calcium chloride to initiate clotting.

  • Measure the time to clot formation. An extended aPTT suggests inhibition of the intrinsic and/or common pathways.

Visualization of Pathways and Workflows

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Platelet Aggregation Assay prep Prepare this compound Dilutions incubate Incubate with Enzyme (Thrombin, FXa, Trypsin, Papain) prep->incubate add_sub Add Substrate (Chromogenic/Fluorogenic) incubate->add_sub measure Measure Signal (Absorbance/Fluorescence) add_sub->measure calc Calculate IC50 measure->calc prp Prepare Platelet-Rich Plasma (PRP) add_ro Incubate PRP with this compound prp->add_ro add_agonist Add Agonist (ADP/Collagen) add_ro->add_agonist measure_agg Measure Aggregation add_agonist->measure_agg calc_ic50_agg Calculate IC50 measure_agg->calc_ic50_agg

Caption: General experimental workflows for enzymatic and platelet aggregation assays.

thrombin_signaling thrombin Thrombin par1_par4 PAR1 / PAR4 Receptors thrombin->par1_par4 Cleavage & Activation ro091679 This compound ro091679->thrombin gq Gq par1_par4->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+] ip3->ca2 pkc PKC dag->pkc aggregation Platelet Aggregation ca2->aggregation pkc->aggregation

Caption: Simplified thrombin signaling pathway in platelets leading to aggregation.

References

Application Notes and Protocols for Ro 09-1679 in Thrombin Generation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a potent, naturally derived oligopeptide inhibitor of thrombin, isolated from Mucorales.[1] It also exhibits inhibitory activity against other serine proteases, making it a valuable tool for studying the coagulation cascade and developing novel antithrombotic agents. These application notes provide detailed protocols and quantitative data for utilizing this compound in thrombin generation assays.

Quantitative Data

The inhibitory activity of this compound against various proteases is summarized below. This data is crucial for designing experiments and interpreting results.

EnzymeIC50 (μM)
Thrombin33.6[2]
Factor Xa3.3[2][3][4]
Trypsin0.04[2][3][4]
Papain0.0346[2][3][4]

Mechanism of Action

This compound primarily functions by directly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Additionally, its inhibitory effect on Factor Xa, a component of the prothrombinase complex, further contributes to its anticoagulant properties by reducing the rate of thrombin generation. The prothrombinase complex, consisting of Factor Xa and Factor Va assembled on a phospholipid surface in the presence of Ca2+, is responsible for the rapid conversion of prothrombin to thrombin.[5][6][7] By targeting both Factor Xa and thrombin, this compound effectively dampens the amplification of the coagulation cascade.

Signaling Pathway Diagram

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa IXa/VIIIa or VIIa Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Prothrombinase (Xa/Va) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (IIa) Ro091679 Ro091679 Ro091679->Xa Inhibition (IC50 = 3.3 μM) Ro091679->Thrombin (IIa) Inhibition (IC50 = 33.6 μM)

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental Protocols

Thrombin Generation Assay (TGA)

This protocol is adapted from the Calibrated Automated Thrombogram (CAT) method and can be used to assess the effect of this compound on thrombin generation in platelet-poor plasma (PPP).[8][9]

Materials:

  • Platelet-Poor Plasma (PPP)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or buffer)

  • Tissue Factor (TF) and Phospholipid Vesicles (PL) mixture (e.g., PPP Reagent)

  • Thrombin Calibrator (α2-macroglobulin-thrombin complex)

  • Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • CaCl2 solution

  • 96-well fluorescence microplate reader with a 37°C incubator

  • Thrombin generation analysis software (e.g., Thrombinoscope)

Experimental Workflow Diagram:

tga_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare PPP Prepare PPP Mix PPP and Ro091679 Mix PPP and Ro091679 Prepare PPP->Mix PPP and Ro091679 Prepare Ro091679 dilutions Prepare Ro091679 dilutions Prepare Ro091679 dilutions->Mix PPP and Ro091679 Add TF/PL mixture Add TF/PL mixture Mix PPP and Ro091679->Add TF/PL mixture Incubate at 37°C Incubate at 37°C Add TF/PL mixture->Incubate at 37°C Add Substrate/CaCl2 Add Substrate/CaCl2 Incubate at 37°C->Add Substrate/CaCl2 Measure Fluorescence Measure Fluorescence Add Substrate/CaCl2->Measure Fluorescence Calculate Thrombin Generation Curve Calculate Thrombin Generation Curve Measure Fluorescence->Calculate Thrombin Generation Curve Determine ETP, Peak Thrombin, Lag Time Determine ETP, Peak Thrombin, Lag Time Calculate Thrombin Generation Curve->Determine ETP, Peak Thrombin, Lag Time

Caption: Workflow for Thrombin Generation Assay with this compound.

Procedure:

  • Preparation:

    • Prepare a series of dilutions of this compound in the appropriate vehicle. The final concentrations should bracket the expected IC50 values.

    • Thaw frozen PPP at 37°C.

  • Assay Setup:

    • In a 96-well plate, add 80 µL of PPP to each well.

    • Add 10 µL of the this compound dilution or vehicle control to the corresponding wells.

    • In separate wells for calibration, add 80 µL of PPP and 20 µL of Thrombin Calibrator.

  • Initiation:

    • To the sample wells, add 20 µL of the TF/PL mixture to trigger coagulation.

    • Incubate the plate at 37°C for 10 minutes.[8][9]

  • Measurement:

    • Initiate thrombin generation by adding 20 µL of a pre-warmed mixture of the fluorogenic substrate and CaCl2 to all wells.[8][9]

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Use the thrombin generation analysis software to convert the fluorescence signal to thrombin concentration, using the calibrator wells for reference.

    • The software will generate a thrombogram (thrombin generation curve) for each sample.

    • Key parameters to be determined from the thrombogram include:

      • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).

      • Peak Thrombin: The maximum concentration of thrombin reached.

      • Lag Time: The time to the start of thrombin generation.

      • Time to Peak: The time to reach the maximum thrombin concentration.

Expected Results

The addition of this compound is expected to cause a dose-dependent decrease in both the ETP and Peak Thrombin, and an increase in the Lag Time and Time to Peak. These changes reflect the inhibitory effect of this compound on both the initiation and propagation phases of thrombin generation.

Logical Relationship Diagram

logical_relationship Ro091679 Ro091679 Inhibition of Xa Inhibition of Xa Ro091679->Inhibition of Xa Inhibition of Thrombin Inhibition of Thrombin Ro091679->Inhibition of Thrombin Reduced Prothrombinase Activity Reduced Prothrombinase Activity Inhibition of Xa->Reduced Prothrombinase Activity Reduced Fibrinogen Cleavage Reduced Fibrinogen Cleavage Inhibition of Thrombin->Reduced Fibrinogen Cleavage Decreased Thrombin Generation Decreased Thrombin Generation Inhibition of Thrombin->Decreased Thrombin Generation Reduced Prothrombinase Activity->Decreased Thrombin Generation Anticoagulant Effect Anticoagulant Effect Reduced Fibrinogen Cleavage->Anticoagulant Effect Decreased Thrombin Generation->Anticoagulant Effect

Caption: Logical Flow of this compound's Anticoagulant Effect.

Troubleshooting

  • High variability between replicates: Ensure proper mixing of reagents and consistent timing of additions. Check for bubbles in the wells.

  • No thrombin generation in control wells: Verify the activity of the PPP, TF/PL reagent, and substrate. Ensure the correct incubation temperature.

  • Unexpected results: The solvent for this compound may have an effect on the assay. Always include a vehicle control. Consider the stability of this compound in the assay buffer.

Conclusion

This compound is a versatile inhibitor for studying the dynamics of thrombin generation. The provided protocols and data will enable researchers to effectively utilize this compound in their investigations of hemostasis and thrombosis. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a potent, naturally derived peptide aldehyde that functions as a multi-target enzyme inhibitor.[1][2] Isolated from the fungus Mortierella alpina, it is primarily recognized as a thrombin inhibitor.[1][3] However, it also demonstrates significant inhibitory activity against other key proteases, including factor Xa, trypsin, and papain.[2][4] This broad-spectrum inhibitory profile makes this compound a valuable tool for research in hemostasis, thrombosis, and other physiological and pathological processes regulated by these enzymes.

These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its experimental use in enzymatic assays.

Data Presentation

The inhibitory activity of this compound against its primary targets is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target EnzymeIC50 (µM)
Thrombin33.6
Factor Xa3.3
Trypsin0.04
Papain0.0346

Signaling Pathway and Experimental Workflow

Coagulation Cascade Inhibition by this compound

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. This compound exerts its anticoagulant effect by directly inhibiting two critical enzymes in this pathway: thrombin (Factor IIa) and Factor Xa. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin. Factor Xa is a key component of the prothrombinase complex, which activates prothrombin to thrombin. By inhibiting these enzymes, this compound effectively blocks the amplification of the coagulation cascade and the formation of a stable clot.

Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin (IIa) Thrombin (IIa) Factor Xa->Thrombin (IIa) Prothrombinase Complex Prothrombin (II) Prothrombin (II) Prothrombin (II)->Thrombin (IIa) Fibrin Fibrin Thrombin (IIa)->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->Factor Xa This compound->Thrombin (IIa)

Inhibition of the Coagulation Cascade by this compound.
General Experimental Workflow for Enzyme Inhibition Assay

The inhibitory potential of this compound can be assessed using a standardized in vitro enzyme inhibition assay. The general workflow involves the incubation of the target enzyme with varying concentrations of the inhibitor, followed by the addition of a substrate that generates a detectable signal upon cleavage. The signal, which can be chromogenic or fluorogenic, is measured over time, and the rate of reaction is calculated. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be determined, and the IC50 value can be calculated.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, and this compound solutions Incubation Incubate Enzyme with varying concentrations of this compound Reagents->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Detection Measure signal (absorbance or fluorescence) over time Reaction->Detection Calculation Calculate reaction rates Detection->Calculation Inhibition Determine % Inhibition Calculation->Inhibition IC50 Calculate IC50 value Inhibition->IC50

General workflow for determining enzyme inhibition by this compound.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against its known enzyme targets. These protocols are based on standard, widely accepted methodologies for measuring the activity of these proteases. The specific conditions used in the original characterization of this compound may have varied.

Thrombin Inhibition Assay (Fluorometric)

This protocol is designed to measure the inhibition of thrombin activity using a fluorogenic substrate.

Materials:

  • Thrombin (human or bovine)

  • This compound

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the thrombin solution (final concentration ~1 nM) to each well of the microplate.

  • Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the wells.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

  • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Factor Xa Inhibition Assay (Chromogenic)

This protocol outlines a method to determine the inhibitory effect of this compound on Factor Xa activity using a chromogenic substrate.

Materials:

  • Factor Xa (human or bovine)

  • This compound

  • Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.8

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 50 µL of the Factor Xa solution (final concentration ~5 nM) to each well of the microplate.

  • Add 25 µL of the this compound dilutions or vehicle control to the wells.

  • Incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration ~200 µM).

  • Measure the absorbance at 405 nm kinetically for 15 minutes at 37°C.

  • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition and the IC50 value as described in the thrombin inhibition assay protocol.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the inhibition of trypsin activity using a spectrophotometric assay.

Materials:

  • Trypsin (bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Assay Buffer: 67 mM Sodium Phosphate, pH 7.6

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer (253 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a cuvette or well, mix 1.5 mL of Assay Buffer, 0.5 mL of the BAEE solution (final concentration ~0.25 mM), and 0.1 mL of the this compound dilution or vehicle control.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding 0.1 mL of the trypsin solution (final concentration ~10 µg/mL).

  • Immediately measure the increase in absorbance at 253 nm for 5 minutes.

  • Calculate the reaction rate (ΔA253/min).

  • Calculate the percentage of inhibition and the IC50 value as described in the thrombin inhibition assay protocol.

Papain Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay to determine the inhibitory activity of this compound against papain.

Materials:

  • Papain

  • This compound

  • Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, 1 mM EDTA, pH 5.5

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Activate papain by pre-incubating it in Assay Buffer at 37°C for 15 minutes.

  • Add 50 µL of the activated papain solution (final concentration ~20 nM) to each well of the microplate.

  • Add 25 µL of the this compound dilutions or vehicle control to the wells.

  • Incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~20 µM).

  • Measure the fluorescence intensity kinetically for 20 minutes at 37°C.

  • Calculate the reaction rate, percentage of inhibition, and the IC50 value as described in the thrombin inhibition assay protocol.

References

Application Notes and Protocols for Thrombin Inhibition Assay Using Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. Its dysregulation is implicated in various cardiovascular diseases, making it a key target for therapeutic intervention. The development of thrombin inhibitors is a significant area of research in drug discovery. Ro 09-1679 is an oligopeptide thrombin inhibitor isolated from Mucorales.[1] This document provides detailed application notes and protocols for conducting a thrombin inhibition assay using this compound, aimed at researchers, scientists, and professionals involved in drug development.

Data Presentation

The inhibitory activity of this compound against thrombin and other related serine proteases is summarized in the table below. This quantitative data is essential for understanding the potency and selectivity of the inhibitor.

EnzymeIC50 (μM)
Thrombin33.6
Factor Xa3.3
Trypsin0.04
Papain0.0346
Table 1: Inhibitory potency (IC50) of this compound against various proteases.[2][3]

Experimental Protocols

This section details the methodology for a chromogenic thrombin inhibition assay to determine the inhibitory potential of this compound.

Principle of the Assay

The chromogenic thrombin inhibition assay is a colorimetric method used to measure the activity of thrombin. The assay utilizes a synthetic chromogenic substrate that mimics the natural substrate of thrombin. When cleaved by active thrombin, the substrate releases a chromophore, typically p-nitroaniline (pNA), which can be quantified by measuring the absorbance at a specific wavelength (usually 405 nm). The rate of color development is directly proportional to the thrombin activity. In the presence of an inhibitor like this compound, the activity of thrombin is reduced, leading to a decrease in the rate of color formation. By measuring this decrease, the inhibitory potency of the compound can be determined.

Materials and Reagents
  • Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)

  • Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, Chromogenix; or Chromozym-TH: Tos-Gly-Pro-Arg-pNA, Roche)

  • This compound (purity ≥95%)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in the assay buffer to a stock concentration of 1 U/mL (approximately 10 nM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution with the assay buffer to a final concentration of 0.5 nM. Keep on ice.

  • Chromogenic Substrate Stock Solution: Dissolve the chromogenic substrate in sterile distilled water to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • Chromogenic Substrate Working Solution: Dilute the substrate stock solution with the assay buffer to a final concentration of 200 µM.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A suggested starting range for the final assay concentrations would be from 0.1 µM to 1000 µM to adequately cover the expected IC50 value of 33.6 µM.

Assay Procedure
  • Assay Plate Setup:

    • Add 20 µL of the appropriate this compound dilution to the test wells.

    • Add 20 µL of assay buffer to the control wells (no inhibitor).

    • Add 20 µL of assay buffer containing the same percentage of DMSO as the test wells to the vehicle control wells.

  • Enzyme Addition: Add 160 µL of the thrombin working solution (0.5 nM) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the chromogenic substrate working solution (200 µM) to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

Thrombin_Inhibition_Assay_Workflow prep Reagent Preparation (Thrombin, Substrate, this compound) plate Plate Setup (Add Inhibitor/Buffer) prep->plate enzyme Add Thrombin plate->enzyme incubate Pre-incubation (15 min, 37°C) enzyme->incubate substrate Add Chromogenic Substrate incubate->substrate measure Kinetic Measurement (Absorbance at 405 nm) substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the chromogenic thrombin inhibition assay.

Thrombin Signaling Pathway

Thrombin_Signaling_Pathway thrombin Thrombin (Factor IIa) par1 PAR-1 thrombin->par1 Cleavage & Activation par4 PAR-4 thrombin->par4 Cleavage & Activation fibrinogen Fibrinogen thrombin->fibrinogen Cleavage gq Gq par1->gq g1213 G12/13 par1->g1213 par4->gq par4->g1213 plc PLC gq->plc rhoa RhoA g1213->rhoa pip2 PIP2 plc->pip2 Hydrolysis rock ROCK rhoa->rock dag DAG pip2->dag ip3 IP3 pip2->ip3 platelet_activation Platelet Activation (Shape Change, Granule Release) rock->platelet_activation pkc PKC dag->pkc ca Ca²⁺ Mobilization ip3->ca pkc->platelet_activation ca->platelet_activation platelet_aggregation Platelet Aggregation platelet_activation->platelet_aggregation fibrin Fibrin fibrinogen->fibrin clot Fibrin Clot Formation fibrin->clot ro091679 This compound (Inhibitor) ro091679->thrombin

Caption: Simplified thrombin signaling pathway in thrombosis.

References

Application Notes and Protocols for Ro 09-1679 in Fluorometric Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a known inhibitor of several serine and cysteine proteases, making it a valuable tool for in vitro biochemical assays.[1] Its inhibitory activity against key enzymes in coagulation and other physiological processes allows it to serve as a reliable positive control in fluorometric screening assays designed to identify novel inhibitors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns targeting thrombin, factor Xa (FXa), trypsin, and papain.

The principle of these assays is based on the enzymatic cleavage of a fluorogenic substrate, typically a peptide conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is intact, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a significant increase in fluorescence intensity. This signal is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Data Presentation

The inhibitory potency of this compound against its target proteases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the known IC50 values for this compound against thrombin, factor Xa, trypsin, and papain. This data is crucial for establishing appropriate concentration ranges when using this compound as a positive control in screening assays.

EnzymeThis compound IC50 (µM)Fluorogenic Substrate ExampleExcitation/Emission (nm)
Thrombin33.6[1]AMC-based peptide substrate[2]350/450[2]
Factor Xa3.3[1]Synthetic AMC-based substrate[3][4]350/450[3][4]
Trypsin0.04[1]Boc-Gln-Ala-Arg-MCA[5]380/460[6]
Papain0.0346[1]Z-FR-AMC[7]360/460[7]

Signaling and Reaction Pathway

The fluorometric assays described herein are based on a direct enzymatic reaction. The following diagram illustrates the basic principle of substrate cleavage and fluorescence generation.

Enzymatic_Reaction cluster_reaction Enzymatic Reaction Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex binds Fluorogenic_Substrate Fluorogenic Substrate (e.g., Peptide-AMC) Fluorogenic_Substrate->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Enzyme releases Cleaved_Peptide Cleaved Peptide Enzyme_Substrate_Complex->Cleaved_Peptide cleaves to Free_AMC Free AMC (Fluorescent) Enzyme_Substrate_Complex->Free_AMC Inhibitor Inhibitor (this compound) Inhibitor->Enzyme inhibits

Caption: Enzymatic cleavage of a fluorogenic substrate.

Experimental Protocols

The following are generalized protocols for performing fluorometric inhibition assays with this compound as a positive control. These protocols are designed for a 96-well or 384-well microplate format and can be adapted for high-throughput screening.

General Materials and Reagents:
  • Target Enzyme: Thrombin, Factor Xa, Trypsin, or Papain

  • Fluorogenic Substrate: Specific for the target enzyme (see table above)

  • Assay Buffer: Optimized for the specific enzyme's activity.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Test Compounds: Library of potential inhibitors dissolved in a suitable solvent.

  • Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths.

Experimental Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start Dispense_Reagents Dispense Assay Buffer, Enzyme, and Inhibitors (Test Compounds or this compound) Start->Dispense_Reagents Pre_incubation Pre-incubate to allow enzyme-inhibitor binding Dispense_Reagents->Pre_incubation Add_Substrate Add Fluorogenic Substrate to initiate reaction Pre_incubation->Add_Substrate Kinetic_Reading Measure Fluorescence Kinetically in a microplate reader Add_Substrate->Kinetic_Reading Data_Analysis Calculate Reaction Rates and Percent Inhibition Kinetic_Reading->Data_Analysis IC50_Determination Determine IC50 values for active compounds Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General workflow for a fluorometric HTS assay.

Detailed Protocol: Fluorometric Protease Inhibition Assay
  • Reagent Preparation:

    • Prepare a working solution of the target enzyme in the appropriate assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Prepare a serial dilution of this compound in the assay buffer to be used as a positive control. A typical concentration range would span from 100 µM down to 0.1 µM.

    • Prepare dilutions of test compounds.

  • Assay Procedure:

    • In a black microplate, add the following to each well:

      • Test wells: A small volume (e.g., 1-5 µL) of the test compound dilution.

      • Positive control wells: A small volume of the this compound dilutions.

      • Negative control (no inhibition) wells: A small volume of the solvent used for the compounds (e.g., DMSO).

      • Blank (no enzyme) wells: Assay buffer instead of the enzyme solution.

    • Add the enzyme working solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of inhibitors to the enzyme.[2][3]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.[2][4] Readings should be taken at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • For each well, calculate the initial rate of reaction (velocity) by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compounds and this compound using the following formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_negative_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each active compound and for this compound.

Logical Relationship Diagram for Data Analysis

Data_Analysis_Logic cluster_logic Data Analysis Logic Raw_Fluorescence_Data Raw Kinetic Fluorescence Data Calculate_Velocity Calculate Initial Reaction Velocity (Slope) Raw_Fluorescence_Data->Calculate_Velocity Percent_Inhibition Calculate Percent Inhibition Calculate_Velocity->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve Percent_Inhibition->Dose_Response_Curve IC50_Value Determine IC50 Value Dose_Response_Curve->IC50_Value

Caption: Logical flow of data analysis for IC50 determination.

Conclusion

This compound is an effective and well-characterized inhibitor for use as a positive control in fluorometric screening assays for thrombin, factor Xa, trypsin, and papain. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable HTS campaigns for the discovery of novel protease inhibitors. The use of a known inhibitor like this compound is essential for assay validation and for ensuring the quality and reproducibility of screening data.

References

Application Notes and Protocols for Chromogenic Substrate Assays with Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is a potent, nonribosomal peptide inhibitor of thrombin and other serine proteases, originally isolated from the fungus Mortierella alpina.[1][2][3] Its ability to inhibit key enzymes in the coagulation cascade and other physiological processes makes it a valuable tool for research in hemostasis, thrombosis, and related fields. Chromogenic substrate assays provide a sensitive and quantitative method to study the kinetics of enzyme inhibition by compounds like this compound. These assays utilize a synthetic substrate that, when cleaved by the enzyme, releases a colored product (chromophore), typically p-nitroaniline (pNA), which can be measured spectrophotometrically. The rate of color development is proportional to the enzyme activity, and the reduction in this rate in the presence of an inhibitor allows for the determination of inhibitory potency (e.g., IC50).

This document provides detailed application notes and protocols for performing chromogenic substrate assays to evaluate the inhibitory activity of this compound against its target enzymes.

Target Enzymes and Inhibitory Activity of this compound

This compound has been shown to inhibit several serine proteases. The half-maximal inhibitory concentrations (IC50) for some of its key targets are summarized in the table below.

Target EnzymeIC50 (µM)
Thrombin33.6
Factor Xa3.3
Trypsin0.04
Papain0.0346
Data sourced from MedChemExpress.[4][5]

Given its high potency against trypsin and Factor Xa, these enzymes are excellent candidates for demonstrating the inhibitory action of this compound in a chromogenic substrate assay.

Recommended Chromogenic Substrates

A variety of chromogenic substrates are commercially available for the target enzymes of this compound. The choice of substrate will depend on the specific enzyme being assayed.

Target EnzymeRecommended Chromogenic Substrate
ThrombinSarc-Pro-Arg-pNA
Factor XaSuc-Ile-Glu(γ-pip)-Gly-Arg-pNA, CH3OCO-D-CHA-Gly-Arg-pNA acetate
TrypsinBz-Pro-Phe-Arg-pNA (Bz-PFR-pNA), Boc-QAR-pNA
KallikreinBz-Pro-Phe-Arg-pNA (Bz-PFR-pNA)
Information on substrates is based on commercially available options.[4][5][6]

Experimental Protocols

This section provides a general protocol for determining the IC50 of this compound against a target serine protease (e.g., Trypsin or Factor Xa) using a chromogenic substrate. This protocol can be adapted for a 96-well microplate format for high-throughput screening.

Materials and Reagents
  • Target Enzyme (e.g., human trypsin, bovine Factor Xa)

  • This compound

  • Chromogenic Substrate (e.g., Bz-Pro-Phe-Arg-pNA for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.1% BSA)

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare this compound serial dilutions in DMSO E Add this compound dilutions to wells A->E B Prepare Enzyme solution in Assay Buffer F Add Enzyme solution to wells and pre-incubate B->F C Prepare Substrate solution in Assay Buffer G Initiate reaction by adding Substrate solution C->G D Add Assay Buffer to wells H Measure absorbance at 405 nm kinetically I Calculate initial reaction rates (V) H->I J Plot % Inhibition vs. [this compound] I->J K Determine IC50 value J->K

Workflow for IC50 determination of this compound.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of the target enzyme in cold assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a working solution of the chromogenic substrate in assay buffer. The concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the various this compound dilutions to the test wells.

    • Add 10 µL of assay buffer with the same percentage of DMSO to the control wells (no inhibitor).

    • Add 20 µL of the enzyme solution to all wells.

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the general mechanism of a serine protease and its inhibition by a competitive inhibitor like this compound.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Chromogenic Substrate (e.g., Bz-PFR-pNA) ES_Complex->Enzyme + Product Product Cleaved Peptide + pNA (Colored Product) Inhibitor This compound

Mechanism of serine protease inhibition by this compound.

Serine proteases cleave peptide bonds in proteins. In a chromogenic assay, the enzyme binds to a synthetic peptide substrate linked to p-nitroaniline (pNA). Upon cleavage of the peptide bond by the enzyme, the pNA is released, resulting in a measurable color change. This compound acts as an inhibitor, likely by binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. This leads to a decrease in the rate of pNA release and, consequently, a lower absorbance reading. The strength of this inhibition is quantified by the IC50 value.

References

Ro 09-1679: Application Notes for In Vitro Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is an oligopeptide thrombin inhibitor isolated from the fungus Mortierella alpina.[1][2] As a potent inhibitor of thrombin, a key enzyme in the coagulation cascade, this compound holds potential for investigation in the context of thrombosis. This document provides an overview of its known biochemical activity and outlines general protocols for its initial in vitro characterization.

Note: There is currently a lack of publicly available data on the application of this compound in in vivo thrombosis models. Therefore, the following information is based on its in vitro profile and general methodologies for assessing antithrombotic agents.

Biochemical Profile and Mechanism of Action

This compound functions as a direct inhibitor of thrombin (Factor IIa).[1] Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot, and by activating platelets, which aggregate at the site of vascular injury. By inhibiting thrombin, this compound can be expected to interfere with these processes, thereby exerting an anticoagulant and antithrombotic effect.

In addition to thrombin, this compound has been shown to inhibit other serine proteases, including Factor Xa, trypsin, and papain, with varying degrees of potency.[3]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various proteases. This data is crucial for determining appropriate concentrations for in vitro experiments.

Target EnzymeIC50 (μM)Reference
Thrombin33.6[3]
Factor Xa3.3[3]
Trypsin0.04[3]
Papain0.0346[3]

Signaling Pathway

The primary signaling pathway targeted by this compound is the coagulation cascade, specifically through the direct inhibition of thrombin. This action disrupts the conversion of fibrinogen to fibrin and reduces thrombin-mediated platelet activation.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Platelet_Activation Platelet_Activation Thrombin->Platelet_Activation XIII XIII Thrombin->XIII XIIIa XIIIa Thrombin->XIIIa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII->XIIIa This compound This compound This compound->Xa Inhibition This compound->Thrombin Inhibition

Caption: Simplified Coagulation Cascade and the inhibitory action of this compound.

Experimental Protocols

Due to the absence of specific published protocols for this compound in thrombosis models, the following are generalized protocols that can be adapted for its evaluation.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol assesses the ability of this compound to inhibit platelet aggregation induced by thrombin.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO or saline)

  • Human or animal (e.g., rabbit, rat) whole blood collected in sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Thrombin (agonist)

  • Light Transmission Aggregometer

  • Saline or appropriate buffer

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.

  • Assay: a. Pre-warm PRP aliquots to 37°C. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes). c. Place the cuvette in the aggregometer and establish a baseline reading. d. Add thrombin to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

platelet_aggregation_workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge_Low Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge_Low PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High High-Speed Centrifugation (e.g., 2000 x g) Centrifuge_Low->Centrifuge_High Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Adjust Incubate Pre-warm PRP to 37°C Adjust->Incubate Add_Inhibitor Add this compound or Vehicle Incubate->Add_Inhibitor Baseline Establish Baseline in Aggregometer Add_Inhibitor->Baseline Add_Agonist Add Thrombin (Agonist) Baseline->Add_Agonist Record Record Aggregation Add_Agonist->Record

Caption: Workflow for In Vitro Platelet Aggregation Assay.
Protocol 2: General Approach for In Vivo Thrombosis Model Evaluation

Should researchers wish to investigate this compound in an animal model, a common approach is the ferric chloride (FeCl3)-induced thrombosis model.

Note: The following is a generalized procedure and would require significant optimization for this compound, including dose-ranging and pharmacokinetic studies.

Animal Model:

  • Mice or rats are commonly used.

Materials:

  • This compound

  • Vehicle control

  • Anesthetic

  • Ferric chloride (FeCl3) solution (e.g., 10%)

  • Surgical instruments

  • Flow probe and meter or intravital microscope

Procedure:

  • Anesthetize the animal.

  • Surgically expose a carotid or femoral artery.

  • Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal). The dose and timing of administration would need to be determined in preliminary studies.

  • Place a flow probe around the artery to monitor blood flow or position the exposed vessel for intravital microscopy.

  • Apply a piece of filter paper saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

  • Monitor blood flow until occlusion occurs (cessation of flow) or for a predetermined observation period.

  • Endpoints:

    • Time to occlusion: The time from FeCl3 application to the cessation of blood flow.

    • Thrombus weight: After the experiment, the thrombosed segment of the vessel can be excised, and the thrombus can be isolated and weighed.

Future Directions

The significant in vitro inhibitory activity of this compound against thrombin and Factor Xa suggests it could be a valuable tool for thrombosis research. However, to establish its potential as an antithrombotic agent, further studies are required, including:

  • In vivo efficacy studies in various animal models of arterial and venous thrombosis to determine effective doses and assess antithrombotic activity.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its effect on coagulation parameters over time.

  • Safety studies , including assessments of bleeding time, to determine the therapeutic window.

These studies would be essential to generate the data needed for comprehensive application notes and to fully understand the therapeutic potential of this compound.

References

Application Notes and Protocols for Ro 09-1679 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 09-1679 is an oligopeptide that has been identified as a potent inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] In addition to its primary target, this compound also exhibits inhibitory activity against other serine proteases, including Factor Xa and trypsin.[3][4][5] These characteristics suggest its potential as a therapeutic agent in conditions characterized by excessive thrombosis or inflammation.

This document provides an overview of the known biochemical activity of this compound and presents a generalized protocol for its initial in vivo evaluation, based on standard methodologies for antithrombotic agents. Due to a lack of publicly available in vivo studies specific to this compound, the provided protocols are representative examples and may require optimization.

Biochemical Profile of this compound

The primary mechanism of action of this compound is the direct inhibition of thrombin. Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. It also activates platelets and other coagulation factors. By inhibiting thrombin, this compound can effectively block the coagulation cascade.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against various proteases has been characterized, with the following IC₅₀ values reported:

Target EnzymeIC₅₀ (μM)
Thrombin33.6
Factor Xa3.3
Trypsin0.04
Papain0.0346
Table 1: In vitro inhibitory activity of this compound against various proteases. [3][4][5]

Thrombin Signaling Pathway

Thrombin exerts its effects not only through fibrinogen cleavage but also by activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4 on human platelets.[6][7][8] Activation of PARs by thrombin initiates a cascade of intracellular signaling events that lead to platelet activation, aggregation, and other cellular responses contributing to thrombosis and inflammation.[9][10]

Thrombin_Signaling Thrombin Signaling Pathway cluster_intracellular Intracellular Space Thrombin Thrombin (Factor IIa) PAR1 PAR1 Thrombin->PAR1 Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation Leads to RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Induces Cytoskeletal_Changes->Platelet_Activation

Figure 1: Simplified diagram of the thrombin signaling pathway leading to platelet activation.

Generalized Protocol for In Vivo Evaluation of Antithrombotic Activity

The following protocol describes a ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents, a widely used method to evaluate the efficacy of antithrombotic agents. This protocol is a general guideline and should be adapted and optimized for specific research needs.

Experimental Workflow

in_vivo_workflow In Vivo Antithrombotic Study Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Post-Procedure Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Allocation Drug_Preparation Test Compound Preparation Group_Allocation->Drug_Preparation Drug_Administration Drug Administration (e.g., i.v., i.p.) Drug_Preparation->Drug_Administration Anesthesia Anesthesia Carotid_Artery_Exposure Surgical Exposure of Carotid Artery Anesthesia->Carotid_Artery_Exposure FeCl3_Application Topical Application of FeCl₃ Carotid_Artery_Exposure->FeCl3_Application Drug_Administration->FeCl3_Application Pre-treatment Thrombus_Formation_Monitoring Monitoring of Thrombus Formation FeCl3_Application->Thrombus_Formation_Monitoring Time_to_Occlusion Measurement of Time to Occlusion Thrombus_Formation_Monitoring->Time_to_Occlusion Blood_Sampling Blood Sampling (aPTT, PT) Time_to_Occlusion->Blood_Sampling Data_Analysis Statistical Data Analysis Time_to_Occlusion->Data_Analysis Vessel_Excision Vessel Excision & Thrombus Weight Blood_Sampling->Vessel_Excision Blood_Sampling->Data_Analysis Histopathology Histopathological Analysis Vessel_Excision->Histopathology Vessel_Excision->Data_Analysis Histopathology->Data_Analysis

Figure 2: General workflow for an in vivo study of antithrombotic agents.

Materials and Reagents
  • This compound

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Positive control (e.g., heparin, argatroban)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical instruments

  • Doppler flow probe and monitor

  • Anticoagulant tubes for blood collection (e.g., containing sodium citrate)

Experimental Procedure
  • Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-10 per group):

    • Vehicle control

    • This compound (at least 3 dose levels)

    • Positive control

  • Drug Administration: this compound, vehicle, or positive control is administered via an appropriate route (e.g., intravenous, intraperitoneal) at a defined time before the induction of thrombosis.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Induction of Thrombosis:

    • Soak a small filter paper disc in the FeCl₃ solution.

    • Apply the FeCl₃-soaked filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Measurement of Efficacy:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the time to occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases completely.

  • Post-Procedure Analysis:

    • At the end of the experiment, collect blood samples via cardiac puncture for coagulation assays (e.g., activated partial thromboplastin (B12709170) time - aPTT, prothrombin time - PT).

    • Excise the injured arterial segment and measure the thrombus weight.

    • The arterial segment can be fixed for histopathological examination.

Data Analysis
  • Compare the TTO between the different treatment groups. A significant prolongation of TTO in the this compound groups compared to the vehicle group indicates antithrombotic activity.

  • Analyze the results of the coagulation assays (aPTT, PT) and thrombus weight measurements.

  • Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a thrombin inhibitor with a well-defined in vitro inhibitory profile. While specific in vivo data is currently limited, the provided generalized protocol offers a framework for the initial preclinical evaluation of its antithrombotic potential. Further studies are warranted to establish the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic utility in various models of thrombosis and related disorders. Researchers should exercise appropriate caution and conduct dose-finding and toxicity studies prior to extensive efficacy evaluations.

References

Application Notes and Protocols for the Synthesis and Purification of Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the chemical synthesis and purification of Ro 09-1679, a potent thrombin inhibitor. This compound is a natural product originally isolated from Mortierella alpina with the chemical structure fumaryl-L-arginyl-L-leucyl-arginal. As no complete de novo chemical synthesis has been published, this guide outlines a plausible synthetic strategy based on established principles of peptide chemistry, including solid-phase peptide synthesis (SPPS) and methods for the generation of C-terminal peptide aldehydes. Purification protocols using High-Performance Liquid Chromatography (HPLC) are also detailed.

Introduction

This compound is a peptide aldehyde that acts as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. Its unique structure, featuring an N-terminal fumaryl (B14642384) group and a C-terminal arginal residue, contributes to its inhibitory activity. The development of a reliable synthetic route is crucial for the exploration of its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound.

Chemical Structure

Systematic Name: (2E)-4-oxo-4-[L-arginyl-L-leucyl-L-arginin-1-al]amino-2-butenoic acid

Molecular Formula: C₂₂H₃₉N₉O₆

Structure:

Proposed Synthesis of this compound

The proposed synthesis of this compound can be conceptually divided into three main stages:

  • Solid-Phase Synthesis of the Peptide Backbone: Assembly of the tripeptide sequence (Arg-Leu-Arg) on a solid support.

  • Formation of the C-Terminal Aldehyde: Conversion of the C-terminal carboxylic acid to an aldehyde.

  • N-Terminal Fumaryl Capping and Final Deprotection: Addition of the fumaryl group to the N-terminus of the peptide.

Materials and Reagents
  • Fmoc-L-Arg(Pbf)-OH

  • Fmoc-L-Leu-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Fumaric acid mono-ethyl ester chloride

  • Dess-Martin periodinane

  • Reversed-phase HPLC grade acetonitrile (B52724) and water

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of H-Arg(Pbf)-Leu-Arg(Pbf)-Resin

This protocol details the manual synthesis of the protected tripeptide on a 2-chlorotrityl chloride resin.

StepProcedure
1Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 30 minutes.
2First Amino Acid Loading: Dissolve Fmoc-L-Arg(Pbf)-OH (2 eq.) and DIPEA (4 eq.) in DCM. Add the solution to the swollen resin and agitate for 2 hours.
3Capping: Wash the resin with DCM and then add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes to cap any unreacted sites.
4Fmoc Deprotection: Wash the resin with DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Repeat this step once.
5Amino Acid Coupling (Leu): In a separate vessel, pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
6Fmoc Deprotection: Repeat step 4.
7Amino Acid Coupling (Arg): Pre-activate Fmoc-L-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
8Final Fmoc Deprotection: Repeat step 4.
9Washing and Drying: Wash the resin sequentially with DMF, DCM, and Methanol. Dry the resin under vacuum.

2. Synthesis of the C-Terminal Arginal

Several methods exist for the synthesis of peptide aldehydes.[1][2][3][4] A common approach involves the reduction of a Weinreb amide or the oxidation of a corresponding amino alcohol. The following protocol outlines a plausible route via oxidation of the C-terminal alcohol.

StepProcedure
1Reduction of C-terminal Acid: Cleave the protected peptide from the resin while keeping the side-chain protecting groups intact using a mild acid (e.g., 1% TFA in DCM). Reduce the resulting C-terminal carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran (B86392) complex).
2Oxidation to Aldehyde: Dissolve the protected peptide alcohol in DCM and add Dess-Martin periodinane (1.5 eq.). Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
3Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent and dry over sodium sulfate. Purify the crude product by flash chromatography.

3. N-Terminal Fumaryl Capping and Deprotection

StepProcedure
1Fumaryl Capping: Dissolve the protected peptide aldehyde in DMF and add DIPEA (3 eq.). Add a solution of fumaric acid mono-ethyl ester chloride (1.5 eq.) in DMF dropwise at 0°C. Stir the reaction for 2-4 hours at room temperature.
2Ester Hydrolysis: Add aqueous LiOH or NaOH to hydrolyze the ethyl ester of the fumaryl group. Monitor the reaction by LC-MS.
3Final Deprotection: Treat the fully protected peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove the Pbf protecting groups from the arginine side chains.
4Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

Purification Protocol

The crude this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8][9]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

General Purification Protocol:

StepProcedure
1Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter.
2Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
3Gradient Elution: Inject the sample and elute with a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min. Monitor the elution at 220 nm.
4Fraction Collection: Collect fractions corresponding to the major peak.
5Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
6Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data (Expected):

ParameterExpected Value
Overall Yield10-20% (based on initial resin loading)
Purity (by HPLC)>95%
Molecular WeightExpected: 625.75 g/mol , Observed by MS: [M+H]⁺ at m/z 626.76

Visualizations

Synthesis Workflow

Ro_09_1679_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification C-Terminal & N-Terminal Modification cluster_Purification Purification A 2-Chlorotrityl Resin B Fmoc-Arg(Pbf)-Resin A->B  Load Fmoc-Arg(Pbf)-OH C Fmoc-Leu-Arg(Pbf)-Resin B->C  Couple Fmoc-Leu-OH D Fmoc-Arg(Pbf)-Leu-Arg(Pbf)-Resin C->D  Couple Fmoc-Arg(Pbf)-OH E Protected Peptide Aldehyde D->E  Cleavage & Aldehyde Formation F N-Fumaryl Protected Peptide Aldehyde E->F  Fumaryl Capping G This compound (Crude) F->G  Deprotection H RP-HPLC G->H I Pure this compound H->I

Caption: Proposed workflow for the chemical synthesis of this compound.

Logical Relationship of Synthesis Stages

Synthesis_Logic Start Starting Materials (Resin, Amino Acids) SPPS 1. Solid-Phase Peptide Synthesis (Arg-Leu-Arg) Start->SPPS Aldehyde 2. C-Terminal Aldehyde Formation SPPS->Aldehyde Capping 3. N-Terminal Fumaryl Capping Aldehyde->Capping Deprotection 4. Final Deprotection Capping->Deprotection Purification 5. HPLC Purification Deprotection->Purification Final Pure this compound Purification->Final

Caption: Logical progression of the key stages in this compound synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive and logical framework for the chemical synthesis and purification of this compound. While this represents a proposed route, researchers may need to optimize specific reaction conditions, such as coupling times, reagent equivalents, and HPLC gradients, to achieve the desired yield and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogs.

References

Application Notes and Protocols for Ro 09-1679 in Protease Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 09-1679, a potent oligopeptide protease inhibitor, in various research and drug development contexts. This document outlines the inhibitor's characteristics, provides detailed protocols for assessing its activity against key proteases, and presents its known inhibitory data in a clear, tabular format. Furthermore, visual diagrams of relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a naturally derived oligopeptide produced by the fungus Mortierella alpina[1][2]. It has been identified as a potent inhibitor of several proteases, with significant activity against thrombin, a key enzyme in the blood coagulation cascade[2][3]. Its inhibitory profile also extends to other serine and cysteine proteases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.

Target Proteases and Biological Significance

This compound has been demonstrated to inhibit the following proteases:

  • Thrombin (Factor IIa): A serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, leading to the formation of a blood clot. Thrombin also acts as a signaling molecule through Protease-Activated Receptors (PARs)[3][4][5].

  • Factor Xa (FXa): A serine protease that occupies a pivotal position in the coagulation cascade, acting as the catalytic component of the prothrombinase complex which activates prothrombin to thrombin[2][6].

  • Trypsin: A serine protease found in the digestive system of many vertebrates, where it facilitates the breakdown of proteins[1][7][8][9].

  • Papain: A cysteine protease extracted from papaya latex, widely used in various biochemical applications and as a model for studying cysteine protease function[10][11][12].

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its target proteases is summarized in the table below. This quantitative data allows for a direct comparison of its efficacy across different enzymes.

Target ProteaseEnzyme ClassIC50 (μM)Reference
ThrombinSerine Protease33.6[3][10][13]
Factor XaSerine Protease3.3[10][13]
TrypsinSerine Protease0.04[10][13]
PapainCysteine Protease0.0346[10][13]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against its target proteases. Both fluorometric and colorimetric assays are described, offering flexibility based on available instrumentation and experimental needs.

Protocol 1: Thrombin Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory effect of this compound on thrombin activity using a fluorogenic substrate.

Materials:

  • Human α-Thrombin

  • Thrombin Fluorogenic Substrate (e.g., Boc-VPR-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0 at 25°C

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human α-thrombin in Assay Buffer.

    • Prepare a working solution of the thrombin fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer (for blank wells)

      • 50 µL of this compound dilutions or vehicle control.

      • 25 µL of human α-thrombin solution.

    • Mix gently and incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the thrombin fluorogenic substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Factor Xa Inhibition Assay (Fluorometric)

This protocol outlines a method to measure the inhibition of Factor Xa by this compound using a fluorogenic substrate.

Materials:

  • Human Factor Xa

  • Factor Xa Fluorogenic Substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4 at 25°C

  • This compound stock solution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human Factor Xa in Assay Buffer.

    • Prepare a working solution of the Factor Xa fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup:

    • Add the following to each well of the microplate:

      • 50 µL of this compound dilutions or vehicle control.

      • 25 µL of human Factor Xa solution.

    • Mix and incubate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the Factor Xa fluorogenic substrate solution to each well.

  • Measurement:

    • Measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate and percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Trypsin Inhibition Assay (Colorimetric)

This protocol details a colorimetric assay to assess the inhibition of trypsin by this compound using a chromogenic substrate.

Materials:

  • Bovine Pancreatic Trypsin

  • Trypsin Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C

  • This compound stock solution

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in 1 mM HCl.

    • Prepare a working solution of L-BAPNA in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup:

    • In each well, add:

      • 100 µL of Assay Buffer.

      • 20 µL of this compound dilutions or vehicle control.

      • 20 µL of trypsin solution.

    • Mix and pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 100 µL of the L-BAPNA solution to each well.

  • Measurement:

    • Measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of p-nitroaniline formation from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and determine the IC50 value as described previously.

Protocol 4: Papain Inhibition Assay (Fluorometric)

This protocol provides a fluorometric method for evaluating the inhibitory activity of this compound against papain.

Materials:

  • Papain (from Carica papaya latex)

  • Papain Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)[5][8][14]

  • Activation Buffer: 100 mM Sodium Phosphate, 10 mM L-Cysteine, 5 mM EDTA, pH 6.5 at 25°C

  • Assay Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 6.5 at 25°C

  • This compound stock solution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Papain Activation:

    • Prepare a stock solution of papain in Activation Buffer.

    • Incubate at 37°C for 30 minutes to ensure the active site cysteine is in its reduced form.

  • Reagent Preparation:

    • Prepare a working solution of the activated papain in Assay Buffer.

    • Prepare a working solution of the papain fluorogenic substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Assay Setup:

    • To each well, add:

      • 50 µL of this compound dilutions or vehicle control.

      • 25 µL of the activated papain solution.

    • Mix and incubate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the papain fluorogenic substrate solution to each well.

  • Measurement:

    • Measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate and percentage of inhibition as outlined in Protocol 1.

    • Determine the IC50 value.

Visualizations

The following diagrams illustrate the key biological pathways in which the target proteases of this compound are involved, as well as a generalized workflow for inhibitor screening.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (III) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa X Factor X TF_VIIa->X Activates XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa Tenase Tenase Complex IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase Tenase->X Activates Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase V Factor V Va Factor Va V->Va Va->Prothrombinase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->V Activates Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Prothrombinase->Prothrombin Cleaves Ro091679 This compound Ro091679->Xa Inhibits Ro091679->Thrombin Inhibits Thrombin_Signaling Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleaves & Activates G_protein G-protein Coupling (Gq, G12/13, Gi) PAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq RhoA RhoA/ROCK Pathway G_protein->RhoA G12/13 AC Adenylyl Cyclase (AC) G_protein->AC Gi (Inhibits) Cellular_Responses Cellular Responses (Platelet Aggregation, Cell Proliferation, Inflammation) PLC->Cellular_Responses RhoA->Cellular_Responses AC->Cellular_Responses Ro091679 This compound Ro091679->Thrombin Inhibits Protease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Protease - Substrate - Buffer Incubation Incubate Protease with this compound Reagents->Incubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Signal (Fluorescence or Absorbance) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

References

Troubleshooting & Optimization

Technical Support Center: Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 09-1679. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, novel peptide inhibitor of thrombin.[1] Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in blood clot formation.[2] Additionally, this compound has been shown to inhibit other enzymes, including factor Xa, trypsin, and papain, with varying potencies.[2]

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C.

Q3: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution.

Q4: How stable are this compound solutions?

Stock solutions of this compound in DMSO are stable for a limited time when stored at -20°C. For optimal results, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q5: Can I use aqueous buffers to dissolve this compound directly?

Directly dissolving this compound in aqueous buffers may be challenging due to its limited aqueous solubility. It is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice for your experiment.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 10 mMPrepare stock solutions in DMSO.
EthanolLimitedNot recommended as a primary solvent.
WaterInsolubleDilute from a DMSO stock solution for aqueous assays.

Table 2: Stability of this compound

FormStorage TemperatureShelf LifeNotes
Solid-20°C≥ 2 yearsProtect from moisture.
In DMSO-20°C≤ 1 monthAvoid repeated freeze-thaw cycles. Prepare fresh for best results.

Experimental Protocols

In Vitro Thrombin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human α-thrombin using a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4

  • This compound

  • DMSO (for stock solution preparation)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Serially dilute the this compound stock solution with Assay Buffer to achieve a range of desired concentrations for testing.

  • Thrombin and Substrate Preparation:

    • Dilute human α-thrombin in Assay Buffer to the desired working concentration.

    • Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well plate, add a specific volume of the thrombin solution to each well.

    • Add an equal volume of the this compound working solutions (or vehicle control) to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the chromogenic substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the absorbance curves. Calculate the percentage of thrombin inhibition for each concentration of this compound and determine the IC₅₀ value.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Step
Low or No Inhibition Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution of this compound.
Incorrect Concentration: Errors in dilution calculations.Verify all calculations and prepare fresh dilutions.
Inactive Enzyme: Thrombin has lost its activity.Use a new vial of thrombin and ensure proper storage and handling.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting.Calibrate pipettes and use proper pipetting techniques.
Temperature Fluctuations: Inconsistent temperature during the assay.Ensure all reagents and the plate are at the correct temperature before starting the assay.
Precipitation of this compound: Compound crashes out of solution at the final assay concentration.Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended limits (typically <1%).
Unexpected Results Interference from Assay Components: Other components in the assay mixture may be interfering with the reaction.Run appropriate controls, including a vehicle control (DMSO without inhibitor) and a no-enzyme control.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Thrombin Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Stock & Working Solutions add_inhibitor Add this compound/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Thrombin Working Solution add_enzyme Add Thrombin to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (37°C) add_inhibitor->incubate incubate->add_substrate measure Measure Absorbance (405 nm, kinetic) add_substrate->measure analyze Calculate Inhibition & IC50 measure->analyze

Caption: Workflow for determining the in vitro inhibitory activity of this compound against thrombin.

signaling_pathway Inhibition of the Coagulation Cascade by this compound Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor Xa FactorX->Prothrombin activates Ro091679 This compound Ro091679->Thrombin inhibits

Caption: this compound directly inhibits Thrombin, a key enzyme in the coagulation cascade.

References

Technical Support Center: Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the thrombin inhibitor Ro 09-1679, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. For subsequent experimental use, such as in cell-based assays, the DMSO stock solution is typically diluted in an aqueous buffer or cell culture medium.

Q2: What is the specific solubility of this compound in DMSO?

Q3: My this compound is not dissolving in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common reasons for poor solubility include the quality of the DMSO, the concentration of the solution, and insufficient mixing. Gentle warming or sonication can often aid dissolution.[1]

Q4: Can I store this compound as a stock solution in DMSO?

A4: Yes, stock solutions of this compound in DMSO can be prepared and stored. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] For solutions stored at -20°C for over a month, re-testing for efficacy is recommended.[2]

Q5: this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock solution. Adding the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing can also help.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid cell toxicity.[2]

Troubleshooting Guide: Dissolving this compound in DMSO

Issue Potential Cause Recommended Solution
Compound does not dissolve or dissolves poorly Low-quality or hydrated DMSOUse fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which reduces its solvating capacity.[1]
Insufficient mixingVortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes.[1]
Solution is supersaturatedThe desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution (e.g., start with 10 mM and if issues persist, try 5 mM or 1 mM).[1]
Low temperatureGently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the solid's lattice energy.[1]
Compound precipitates upon dilution in aqueous media Rapid solvent exchangePerform a stepwise dilution of the DMSO stock solution. First, create an intermediate dilution in DMSO before adding it to the aqueous medium.[3]
High final compound concentrationThe final concentration in the aqueous medium may be above its solubility limit in that medium. Reduce the final working concentration.[3]
High final DMSO concentrationWhile aiding initial dissolution, a high final DMSO concentration can be toxic to cells. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2][3]
Low temperature of the mediumAlways use pre-warmed (37°C) cell culture media for dilutions to improve solubility.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation : Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation : Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 525.60 g/mol .

    • Volume (L) = (Mass of compound (g) / 525.60 g/mol ) / 0.010 mol/L

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution :

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, place the vial in a water bath sonicator for 10-15 minutes.[1]

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]

  • Confirmation : Ensure the solution is clear and free of any visible particulates.

  • Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[2]

Visualizations

Experimental Workflow for Cell-Based Assays

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Cell-Based Assay Ro_powder This compound Powder Mix Vortex / Sonicate (Warm if necessary) Ro_powder->Mix DMSO Anhydrous DMSO DMSO->Mix Stock_10mM 10 mM Stock Solution in 100% DMSO Mix->Stock_10mM Intermediate_Dilution Intermediate Dilution (e.g., 1 mM in DMSO) Stock_10mM->Intermediate_Dilution Dilute in DMSO Working_Solution Final Working Solution (e.g., 10 µM in Media) Intermediate_Dilution->Working_Solution Dilute in pre-warmed cell culture medium (Final DMSO <0.5%) Cell_Culture Cells in Culture Working_Solution->Cell_Culture Add to cells Incubate Incubate and Analyze Cell_Culture->Incubate

Caption: Workflow for preparing this compound working solutions for cell-based assays.

References

Ro 09-1679 solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 09-1679, a potent thrombin inhibitor for research use. This guide provides detailed information on the preparation, storage, and handling of this compound solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a competitive thrombin inhibitor. It also demonstrates inhibitory activity against other serine proteases, including Factor Xa, trypsin, and papain.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by directly inhibiting the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. By blocking thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. Thrombin also activates Protease-Activated Receptors (PARs), particularly PAR1, on the surface of cells like platelets and endothelial cells, initiating intracellular signaling cascades. This compound is expected to attenuate these signaling events by inhibiting the primary activator, thrombin.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2][3] For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers. One study mentions preparing solutions in a 10% (v/v) DMSO/water mixture for experimental assays.[3]

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should also be stored at -20°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible experimental results.

Recommended Solvents and Solubility
SolventRecommendation
Dimethyl Sulfoxide (DMSO) Recommended for preparing high-concentration stock solutions.
Aqueous Buffers (e.g., PBS) Not recommended for initial dissolution. Dilute DMSO stock solution into aqueous buffers for working solutions.
Stock Solution Preparation Protocol (Example)

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound (Molecular Weight: 525.61 g/mol ).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.5256 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in tightly sealed, light-protected aliquots.

Working Solution Preparation

Prepare working solutions by diluting the DMSO stock solution into your desired aqueous experimental buffer (e.g., PBS, Tris buffer, cell culture medium) immediately before use.

Important Considerations:

  • To avoid precipitation, do not exceed a final DMSO concentration of 0.5-1% in your aqueous working solution, unless your specific assay has been validated with higher concentrations.

  • Always add the DMSO stock solution to the aqueous buffer and mix immediately.

Storage and Stability
FormStorage TemperatureLight SensitivityStability Notes
Solid Powder -20°CProtect from lightStable for extended periods when stored correctly.
DMSO Stock Solution -20°CProtect from lightStable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Aqueous Working Solution Use immediatelyN/APrepare fresh for each experiment as stability in aqueous solutions over time has not been well-documented.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer - The final concentration of this compound is above its solubility limit in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility.- Lower the final concentration of this compound.- Increase the final DMSO concentration slightly (ensure it is compatible with your experimental system).- Prepare the working solution by adding the stock solution to the buffer while vortexing to ensure rapid mixing.
Inconsistent or lower-than-expected activity - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- The compound has degraded in the aqueous working solution.- Ensure the solid compound and DMSO stock solutions are stored at -20°C and protected from light.- Use fresh aliquots of the stock solution for each experiment.- Prepare aqueous working solutions immediately before use.
Difficulty dissolving the powder in DMSO - The compound may have absorbed moisture.- Gently warm the solution to 37°C for a short period.- Use brief sonication to aid dissolution.

Experimental Protocols & Visualizations

Thrombin Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of this compound on thrombin using a fluorogenic substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Thrombin Solution Prepare Thrombin Solution Add Thrombin to Plate Add Thrombin to Plate Prepare Thrombin Solution->Add Thrombin to Plate Prepare Substrate Solution Prepare Substrate Solution Add Substrate Add Substrate Prepare Substrate Solution->Add Substrate Prepare this compound Dilutions Prepare this compound Dilutions Add this compound Add this compound Prepare this compound Dilutions->Add this compound Add Thrombin to Plate->Add this compound Incubate Incubate Add this compound->Incubate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for a typical in vitro thrombin inhibition assay.

Signaling Pathway: Thrombin Inhibition by this compound

Thrombin activates cells primarily through the cleavage of Protease-Activated Receptor 1 (PAR1). This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating G-protein signaling cascades. This compound, by directly inhibiting thrombin, prevents the cleavage of PAR1 and subsequent downstream signaling.

G Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleaves & Activates This compound This compound This compound->Thrombin Inhibits G-protein Signaling G-protein Signaling PAR1->G-protein Signaling Activates Cellular Responses Cellular Responses G-protein Signaling->Cellular Responses Leads to

References

Technical Support Center: Ro 09-1679 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 09-1679.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2][3] It is a natural product, specifically a nonribosomal peptide, isolated from the fungus Mortierella alpina.[4] While its primary target is thrombin, it's important to be aware of its off-target effects.

Q2: What is the amino acid sequence of this compound?

This compound is a modified peptide with the sequence Fumaryl-L-Arginyl-L-Leucyl-L-Arginal.[5][6] The N-terminus is capped with a fumaryl (B14642384) group, and the C-terminus is an arginal residue (an arginine with the carboxyl group reduced to an aldehyde).

Q3: What are the known off-target effects of this compound?

This compound has been shown to inhibit other serine and cysteine proteases to varying degrees. Notably, it inhibits Factor Xa, trypsin, and papain.[1][2][7] Researchers should consider these off-target activities when designing experiments and interpreting results, as they could contribute to the observed biological effects.

Q4: How should I store and handle this compound?

For long-term storage, it is recommended to store lyophilized this compound at -20°C. Once in solution, it is best to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of peptide solutions can vary depending on the solvent and storage temperature.

Quantitative Data

The inhibitory activity of this compound against its primary target and known off-target enzymes is summarized below.

EnzymeIC50 (μM)
Thrombin33.6[1][2]
Factor Xa3.3[1][2][7]
Trypsin0.04[1][2][7]
Papain0.0346[1][2][7]

Experimental Protocols

General Protocol for a Thrombin Inhibition Assay using a Fluorogenic Substrate

This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin. Specific concentrations and incubation times may require optimization.

Materials:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Vpr-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations.

  • Prepare Thrombin Solution: Dilute human α-thrombin in Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add a small volume of the diluted this compound or solvent control to the wells of the 96-well plate.

    • Add the diluted thrombin solution to the wells.

    • Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorogenic thrombin substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition observed Incorrect this compound concentration: Errors in dilution or weighing.Verify calculations and ensure accurate pipetting. Prepare fresh dilutions.
Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Protect from light if the compound is light-sensitive.
Inactive enzyme: Thrombin may have lost activity due to improper storage or handling.Use a fresh aliquot of thrombin and verify its activity with a positive control inhibitor.
High background fluorescence Contaminated buffer or substrate: The assay buffer or substrate solution may be contaminated with a fluorescent compound.Prepare fresh buffers and substrate solutions. Use high-purity reagents.
Autohydrolysis of the substrate: The fluorogenic substrate may be unstable and hydrolyze spontaneously.Check the manufacturer's recommendations for substrate stability. Prepare fresh substrate solution before each experiment.
Precipitation of this compound in assay buffer Poor solubility: this compound, being a peptide, may have limited solubility in aqueous buffers, especially at high concentrations.Dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity. Sonication may also aid in dissolution.
Variable results between experiments Differences in experimental conditions: Minor variations in temperature, pH, or incubation times can affect enzyme kinetics.Standardize all experimental parameters. Use a consistent protocol and ensure all reagents are equilibrated to the same temperature before use.
Pipetting errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques.

Visualizations

Thrombin_Inhibition_Pathway Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Ro091679 This compound Ro091679->Thrombin Inhibition

Caption: Simplified diagram of the coagulation cascade focusing on the role of thrombin and its inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Thrombin, Substrate) start->prep_reagents prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor plate_setup Plate Setup (Add Inhibitor/Control, then Thrombin) prep_reagents->plate_setup prep_inhibitor->plate_setup incubation Incubate (Allow Inhibitor-Enzyme Binding) plate_setup->incubation add_substrate Add Substrate (Initiate Reaction) incubation->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for determining the IC50 of this compound against thrombin.

References

Ro 09-1679 assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 09-1679. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, naturally occurring peptide inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its chemical structure is fumaryl-l-arginyl-l-leucyl-arginal. By directly inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Q2: What are the known off-target activities of this compound?

While this compound is a potent thrombin inhibitor, it also exhibits inhibitory activity against other serine proteases. It is crucial to be aware of these off-target effects, as they can contribute to the observed biological activity and potentially interfere with assays targeting these other proteases. Known off-target activities include the inhibition of Factor Xa, trypsin, and papain.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, covering topics from sample preparation to data interpretation.

Issue 1: Inconsistent or weaker-than-expected inhibition in my thrombin assay.

Possible Cause 1: Suboptimal Sample Handling and Storage

  • Problem: Degradation or precipitation of this compound due to improper storage or handling can lead to reduced activity.

Possible Cause 2: Assay Condition Variability

  • Problem: Thrombin activity is highly sensitive to temperature. Inconsistent temperature control can lead to variability in your results.

  • Solution: Ensure all assay components, including plates, buffers, and reagents, are pre-warmed to the recommended assay temperature, typically 37°C. Maintaining a consistent temperature throughout the experiment is critical for reproducible results.

Issue 2: High background or unexpected signals in fluorescence-based assays.

Possible Cause 1: Inner Filter Effect

  • Problem: Components in the assay mixture, including the test compound itself, may absorb the excitation or emission light, leading to a reduction in the measured fluorescence signal. This is known as the inner filter effect and can be mistaken for inhibition.

  • Solution: To mitigate the inner filter effect, it is recommended to measure the absorbance spectrum of this compound at the concentrations used in the assay. If significant absorbance is observed at the excitation or emission wavelengths of your fluorophore, consider using a lower concentration of the inhibitor or selecting a different fluorophore with a spectral profile that does not overlap with the absorbance of this compound.

Possible Cause 2: Intrinsic Fluorescence or Quenching Activity of this compound

  • Problem: The this compound molecule itself might be fluorescent at the wavelengths used in your assay, leading to high background, or it might quench the fluorescence of your reporter, leading to a false-positive inhibition signal.

  • Solution: It is essential to run control experiments to determine if this compound interferes with your fluorescence detection. This includes measuring the fluorescence of this compound alone in the assay buffer and also incubating it with the fluorescent substrate in the absence of the enzyme to check for quenching effects.

Issue 3: Discrepancies in results from different coagulation assays.

Possible Cause: Assay-dependent Effects of Direct Thrombin Inhibitors

  • Problem: Direct thrombin inhibitors like this compound can have varying effects on different routine coagulation assays, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). This can lead to apparently conflicting data.

  • Solution: Be aware that direct thrombin inhibitors are known to prolong both aPTT and PT.[3] The extent of this prolongation can depend on the specific reagents and instrumentation used. When comparing the anticoagulant activity of this compound with other compounds, it is important to use the same assay under identical conditions. For more precise quantification of inhibitory activity, a dedicated thrombin inhibition assay using a chromogenic or fluorogenic substrate is recommended over general coagulation time measurements.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various proteases.

Target EnzymeIC50 (µM)
Thrombin33.6
Factor Xa3.3
Trypsin0.04
Papain0.0346

Data sourced from MedChemExpress.[2]

Experimental Protocols

Note: A detailed, validated experimental protocol for this compound is not publicly available. The following is a generalized protocol for a fluorometric thrombin inhibition assay that can be adapted for use with this compound. Researchers should optimize the concentrations of enzyme, substrate, and inhibitor for their specific experimental conditions.

Protocol: Fluorometric Thrombin Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of human α-thrombin in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a working solution of a fluorogenic thrombin substrate (e.g., Boc-Vpr-AMC) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add varying concentrations of the this compound working solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known thrombin inhibitor).

    • Add the thrombin working solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Tissue_Factor Tissue_Factor VIIa VIIa Tissue_Factor->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Ro091679_Thrombin This compound Ro091679_Thrombin->Thrombin Ro091679_Xa This compound Ro091679_Xa->Xa

Caption: Simplified coagulation cascade showing inhibition points of this compound.

Troubleshooting_Workflow Start Inconsistent/Weak Inhibition Check_Storage Review Compound Storage and Handling Procedures Start->Check_Storage Check_Temp Verify Assay Temperature Control Start->Check_Temp Check_Reagents Prepare Fresh Reagents Check_Storage->Check_Reagents Check_Temp->Check_Reagents Rerun_Assay Re-run Assay with Optimized Conditions Check_Reagents->Rerun_Assay

Caption: Troubleshooting workflow for inconsistent this compound activity.

Fluorescence_Interference_Check Start High Background or Unexpected Fluorescence Signal Measure_Compound_Fluorescence Measure Fluorescence of this compound Alone Start->Measure_Compound_Fluorescence Check_Quenching Incubate this compound with Substrate (No Enzyme) Start->Check_Quenching Analyze_Results Analyze Control Data Measure_Compound_Fluorescence->Analyze_Results Check_Quenching->Analyze_Results Modify_Assay Modify Assay Conditions (e.g., change fluorophore) Analyze_Results->Modify_Assay Interference Detected

Caption: Logic diagram for troubleshooting fluorescence assay interference.

References

Limitations of using Ro 09-1679 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 09-1679 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product isolated from the fungus Mortierella alpina. It is an oligopeptide that functions as a protease inhibitor.[1][2] Its primary activity is the inhibition of thrombin, a key serine protease in the blood coagulation cascade.[2][3]

Q2: What are the known off-target effects of this compound?

A significant limitation of this compound is its lack of specificity. In addition to thrombin, it inhibits other serine and cysteine proteases, including Factor Xa, trypsin, and papain.[3] This broad activity profile is a critical consideration when interpreting experimental results.

Q3: What are the recommended solvents for dissolving and storing this compound?

Q4: Are there known issues with the stability of this compound in experimental conditions?

There is limited public information on the stability of this compound under various experimental conditions. However, a related compound containing a fumarate (B1241708) moiety has been observed to undergo decomposition under mildly acidic conditions.[4] Researchers should be cautious about the stability of this compound in acidic buffers and consider performing stability studies as part of their experimental validation.

Q5: What are the potential challenges when using this compound in cell-based assays?

The utility of this compound in cell-based assays may be limited by several factors for which there is currently a lack of data:

  • Cell Permeability: As an oligopeptide, the ability of this compound to cross cell membranes to reach intracellular targets is uncertain.

  • Cytotoxicity: The potential for off-target effects raises the possibility of cytotoxicity. It is crucial to perform cell viability assays to determine a non-toxic working concentration range.

Q6: Is there any available information on the in vivo use, pharmacokinetics, or toxicity of this compound?

Currently, there is a significant lack of publicly available data on the in vivo application of this compound. Key information regarding its absorption, distribution, metabolism, excretion (ADME), and overall toxicity profile has not been reported. This represents a major limitation for its use in animal models.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Proteases

Target EnzymeEnzyme ClassIC50 (µM)Reference
ThrombinSerine Protease33.6[3]
Factor XaSerine Protease3.3[3]
TrypsinSerine Protease0.04[3]
PapainCysteine Protease0.0346[3]

Experimental Protocols

Protocol 1: In Vitro Thrombin Inhibition Assay (Adapted)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against thrombin.

Materials:

  • Human α-thrombin

  • Thrombin-specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Serially dilute the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested.

  • Enzyme and Substrate Preparation:

    • Dilute human α-thrombin in Assay Buffer to the desired working concentration.

    • Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the serially diluted this compound or DMSO (for the no-inhibitor control).

    • Add 20 µL of the diluted thrombin solution to each well.

    • Mix gently and incubate at room temperature for 15 minutes.

  • Initiate Reaction: Add 20 µL of the diluted substrate solution to each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity at Ex/Em = 350/450 nm in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Cell Viability Assay (XTT Assay - Adapted)

This protocol provides a general method to assess the potential cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well clear microplate (for cell culture)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Thrombin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation Ro_09_1679 This compound Ro_09_1679->Thrombin Inhibition Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Cellular_Responses Cellular Responses (e.g., Platelet Aggregation) Ca_Release->Cellular_Responses PKC->Cellular_Responses ROCK->Cellular_Responses

Caption: Thrombin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Compound_Prep Prepare this compound Stock (e.g., in DMSO) Incubate Incubate Enzyme with This compound Compound_Prep->Incubate Treat_Cells Treat Cells with This compound Compound_Prep->Treat_Cells Enzyme_Prep Prepare Enzyme and Substrate (e.g., Thrombin, Fluorogenic Substrate) Enzyme_Prep->Incubate Cell_Prep Prepare Cells (for cell-based assays) Cell_Prep->Treat_Cells Add_Substrate Add Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Fluorescence) Add_Substrate->Measure_Activity IC50 Determine IC50 Measure_Activity->IC50 Incubate_Cells Incubate for Exposure Time Treat_Cells->Incubate_Cells Viability_Assay Perform Cell Viability Assay (e.g., XTT) Incubate_Cells->Viability_Assay CC50 Determine CC50 Viability_Assay->CC50

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thrombin inhibitor Ro 09-1679.

Disclaimer: Detailed public information on the specific degradation pathways of this compound is limited. The guidance provided here is based on general principles of peptide chemistry and stability. It is recommended that users perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a novel, potent thrombin inhibitor isolated from the fungus Mortierella alpina.[1][2] It is an oligopeptide, which makes it susceptible to degradation by proteases and hydrolysis under certain conditions. Its activity is typically measured by its ability to inhibit thrombin, with a reported IC50 of 33.6 μM.[3][4] It also shows inhibitory activity against other proteases like factor Xa, trypsin, and papain.[3][4]

Q2: How should I store this compound to ensure its stability?

For long-term stability, it is recommended to store this compound as a solid at -20°C or below. For short-term storage, solutions can be prepared in appropriate solvents (e.g., DMSO, water) and stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquoting the stock solution is highly recommended.

Q3: What are the potential degradation pathways for a peptide-based compound like this compound?

While specific degradation pathways for this compound are not well-documented in the public domain, peptides are generally susceptible to the following degradation mechanisms:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid and asparagine residues, can occur at acidic or basic pH.

  • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This can affect the compound's structure and activity.

  • Enzymatic Degradation: As a peptide, this compound can be degraded by proteases present in biological samples or from microbial contamination.

A diagram illustrating general peptide degradation pathways is provided below.

Peptide Degradation Pathways cluster_hydrolysis Hydrolysis (pH, Temp) cluster_oxidation Oxidation (Light, O2) cluster_deamidation Deamidation This compound (Intact Peptide) This compound (Intact Peptide) Peptide Fragments Peptide Fragments This compound (Intact Peptide)->Peptide Fragments Peptide Bond Cleavage Oxidized Peptide Oxidized Peptide This compound (Intact Peptide)->Oxidized Peptide Side-chain Oxidation Deamidated Peptide Deamidated Peptide This compound (Intact Peptide)->Deamidated Peptide Asn/Gln Side-chain Modification

Caption: General degradation pathways for peptide-based compounds.

Troubleshooting Guides

Issue 1: Loss of Compound Activity in Biological Assays

Possible Cause: The compound may be degrading under the experimental conditions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Use a fresh aliquot of your stock solution.

    • Analyze the stock solution by HPLC to check for purity and the presence of degradation products.

  • Assess Stability in Assay Buffer:

    • Incubate this compound in the assay buffer for the duration of the experiment.

    • At various time points, measure the remaining concentration of the intact compound using a suitable analytical method (e.g., LC-MS).

  • Consider Protease Activity:

    • If using biological matrices (e.g., plasma, serum), include protease inhibitors in your assay buffer.

    • Heat-inactivate the biological matrix, if possible without affecting the assay components.

  • Review Assay Conditions:

    • Check the pH of your assay buffer. Extreme pH values can accelerate hydrolysis.

    • Minimize exposure of the compound to light, especially if it contains photosensitive residues.

A troubleshooting decision tree for loss of activity is presented below.

Troubleshooting Loss of Activity Start Loss of this compound Activity CheckStock Is the stock solution fresh and properly stored? Start->CheckStock PrepareFresh Prepare fresh stock solution. CheckStock->PrepareFresh No CheckAssayBuffer Is the compound stable in the assay buffer? CheckStock->CheckAssayBuffer Yes PrepareFresh->CheckStock ModifyBuffer Modify buffer (pH, add inhibitors). CheckAssayBuffer->ModifyBuffer No CheckIncubation Are incubation conditions (time, temp, light) appropriate? CheckAssayBuffer->CheckIncubation Yes ModifyBuffer->CheckAssayBuffer ModifyConditions Optimize incubation conditions. CheckIncubation->ModifyConditions No ContactSupport Consult further technical support. CheckIncubation->ContactSupport Yes ModifyConditions->CheckIncubation

Caption: Decision tree for troubleshooting loss of compound activity.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: These peaks may represent degradation products, impurities from the original sample, or contaminants.

Troubleshooting Steps:

  • Analyze a Blank Sample: Run a blank sample (solvent or buffer) to identify any peaks originating from the solvent or system.

  • Perform a Forced Degradation Study: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying which peaks correspond to specific degradation pathways.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements of the unexpected peaks, aiding in the identification of their elemental composition and potential structures.

  • Review Sample Handling: Ensure that the sample was not contaminated during preparation and that the correct solvent was used.

Data Presentation

As no specific quantitative data on this compound degradation is publicly available, the following table is a template for researchers to summarize their own stability data.

Table 1: Example Stability Data for this compound under Stress Conditions

Stress ConditionIncubation Time (hours)% Remaining this compoundMajor Degradation Products (m/z)
0.1 M HCl24User DataUser Data
0.1 M NaOH24User DataUser Data
3% H₂O₂24User DataUser Data
60°C48User DataUser Data
Light (Xenon Lamp)48User DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for characterization.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a C18 column

  • Mass spectrometer (optional but recommended)

Workflow Diagram:

Forced Degradation Workflow Start Prepare this compound Stock Solution Acid Acidic Hydrolysis (0.1 M HCl) Start->Acid Base Basic Hydrolysis (0.1 M NaOH) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Thermal Thermal Stress (60°C) Start->Thermal Photo Photolytic Stress (Light Exposure) Start->Photo Incubate Incubate at Specified Time Points Acid->Incubate Base->Incubate Oxidation->Incubate Thermal->Incubate Photo->Incubate Neutralize Neutralize (for Acid/Base) Incubate->Neutralize Analyze Analyze by LC-MS Incubate->Analyze Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., Xenon lamp) that provides UV and visible light.

  • Time Points: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Sample Preparation: For acid and base hydrolysis samples, neutralize the pH before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a validated HPLC or UPLC method, preferably with mass spectrometric detection, to determine the percentage of remaining this compound and to identify any degradation products.

References

Technical Support Center: Enhancing Experimental Reproducibility of Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the experimental reproducibility of the protease inhibitor, Ro 09-1679. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data summaries to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the handling and use of this compound, providing actionable solutions to ensure consistent and reliable experimental outcomes.

Q1: I am observing lower than expected inhibitory activity of this compound. What are the potential causes?

A1: Lower than expected potency can stem from several factors:

  • Improper Storage: this compound is a peptide-based inhibitor and may be susceptible to degradation if not stored correctly. It is crucial to store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incorrect Stock Solution Concentration: Inaccurate weighing of the compound or errors in dilution calculations can lead to a lower effective concentration in your assay. Always use a calibrated balance and carefully verify all calculations.

  • Compound Precipitation: this compound may have limited solubility in aqueous buffers. If the compound precipitates out of solution, its effective concentration will decrease. Visually inspect your solutions for any signs of precipitation.

  • Enzyme Activity Issues: The problem may lie with the enzyme rather than the inhibitor. Ensure your target protease (e.g., thrombin, Factor Xa) is active and used at the appropriate concentration. Run a control with a known inhibitor to validate enzyme activity.

Q2: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?

A2: Variability in IC50 values is a common challenge in enzyme inhibition assays. To improve consistency:

  • Standardize Reagent Preparation: Prepare fresh dilutions of this compound and the enzyme for each experiment from a well-characterized stock solution.

  • Control Assay Conditions: Maintain consistent incubation times, temperature, and buffer composition (pH, ionic strength) across all experiments.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls. High concentrations of organic solvents can affect enzyme activity.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent volumes.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.

  • Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This can then be serially diluted in the appropriate assay buffer to the final desired concentrations.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it in the assay buffer immediately before the experiment.

Q4: I am unsure if my this compound is active. How can I perform a quick quality control check?

A4: To verify the activity of your this compound, you can perform a simple inhibition assay against one of its known targets, such as trypsin, for which affordable substrates are widely available. A significant reduction in trypsin activity in the presence of this compound would indicate that the inhibitor is active.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against its known target proteases. Note that these values can vary depending on the specific experimental conditions.

Target ProteaseIC50 (µM)
Thrombin33.6[1][2]
Factor Xa3.3[1][2]
Trypsin0.04[1][2]
Papain0.0346[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in standardizing experimental procedures.

Chromogenic Thrombin Inhibition Assay

This protocol describes a generic method to determine the inhibitory activity of this compound against thrombin using a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thrombin in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer to achieve a range of desired concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with the same percentage of DMSO).

    • Add 160 µL of the thrombin solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of this compound.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Fluorometric Factor Xa Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Factor Xa activity using a fluorogenic substrate.

Materials:

  • Human Factor Xa

  • Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Factor Xa in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add 50 µL of the Factor Xa solution.

    • Add 5 µL of each this compound dilution or vehicle control.

    • Incubate at room temperature for 10 minutes.

    • Start the reaction by adding 45 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition:

    • Measure the increase in fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the experimental use of this compound.

Coagulation_Cascade_Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin:e->Thrombin:w Activation Fibrinogen Fibrinogen Thrombin:e->Fibrinogen:w Cleavage FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Ro091679 This compound Ro091679->Thrombin Inhibition Ro091679->FactorXa Inhibition

This compound inhibits key proteases in the coagulation cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Serially Dilute this compound Stock->Dilute Enzyme Prepare Enzyme (Thrombin/Factor Xa) Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Substrate Prepare Substrate (Chromogenic/Fluorogenic) React Initiate Reaction with Substrate Substrate->React Dilute->Incubate Incubate->React Measure Measure Signal (Absorbance/Fluorescence) React->Measure Calculate Calculate Reaction Rates & Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

A generalized workflow for in vitro protease inhibition assays.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Inhibitor Verify Inhibitor Integrity (Storage, Handling) Start->Check_Inhibitor Check_Enzyme Confirm Enzyme Activity (Positive Control) Start->Check_Enzyme Check_Assay Review Assay Conditions (Buffer, Temp, Time) Start->Check_Assay Check_Solubility Inspect for Precipitation Start->Check_Solubility Sol_Inhibitor Prepare Fresh Aliquots Check_Inhibitor->Sol_Inhibitor Degradation Suspected Sol_Enzyme Use New Enzyme Batch Check_Enzyme->Sol_Enzyme Low Activity Observed Sol_Assay Standardize Protocol Check_Assay->Sol_Assay Variability Noted Sol_Solubility Adjust Solvent/Concentration Check_Solubility->Sol_Solubility Precipitate Visible

References

Ro 09-1679 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Ro 09-1679. The information is presented in a question-and-answer format, addressing potential issues and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent thrombin inhibitor originally isolated from the fungus Mortierella alpina.[1] It is an oligopeptide-like molecule with the structure Fumaryl-L-Arginyl-L-Leucyl-L-Argininal. Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Q2: What are the key quality control parameters to assess for a new batch of this compound?

For a new batch of this compound, the following quality control parameters are crucial:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Determination of the percentage of the active pharmaceutical ingredient (API) and identification of any impurities.

  • Potency: Measurement of its biological activity as a thrombin inhibitor.

  • Stability: Assessment of its degradation profile under various stress conditions.

Q3: Which analytical techniques are recommended for the quality control of this compound?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment and quantification.[2][3][4][5][6]

  • Mass Spectrometry (MS): For identity confirmation by accurate mass measurement and fragmentation analysis.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation.

  • Thrombin Inhibition Assay: To determine the biological potency.[11][12][13]

Purity Assessment and Analytical Methods

Q4: How can I assess the purity of my this compound sample by HPLC?

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide-like molecules such as this compound.[2][3][4][5][6] A typical method involves separating the compound on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocol: RP-HPLC for Purity Assessment

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 20 µL
Column Temperature 30°C

This is a general method and may require optimization for your specific instrument and sample.

Q5: How do I confirm the identity of this compound using mass spectrometry?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the identity of this compound by providing an accurate mass measurement of the molecular ion.[7][8][9][10] Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule's structure.

Data Presentation: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Chemical Formula C₂₂H₃₉N₉O₆
Monoisotopic Mass 525.3027 g/mol
Observed [M+H]⁺ 526.3100 m/z
Observed [M+2H]²⁺ 263.6586 m/z

Due to the two basic arginine residues, this compound is expected to readily form a doubly charged ion in positive ESI mode.

Q6: What should I look for in the NMR spectrum of this compound?

The ¹H NMR spectrum of this compound will show characteristic signals for the fumaryl (B14642384), arginyl, leucyl, and argininal (B8454810) residues.

Data Presentation: Estimated ¹H NMR Chemical Shifts for Key Moieties of this compound (in DMSO-d₆)

MoietyProtonsEstimated Chemical Shift (ppm)
Fumaryl Olefinic CH=CH6.5 - 7.0
Arginine Guanidinium NH7.0 - 7.5
δ-CH₂~3.1
Leucine γ-CH~1.6
δ-CH₃0.8 - 0.9
Argininal Aldehyde CH9.4 - 9.6

These are estimated values and can be influenced by the solvent and the overall molecular conformation.[14][15][16][17][18]

Potency and Stability Assessment

Q7: How can I determine the biological activity of my this compound sample?

The biological activity is determined by its ability to inhibit thrombin. This is typically measured using a chromogenic or fluorogenic thrombin inhibition assay.[11][12][13] The assay measures the rate at which thrombin cleaves a synthetic substrate in the presence and absence of the inhibitor.

Experimental Protocol: Fluorogenic Thrombin Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare solutions of human α-thrombin and a fluorogenic thrombin substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the thrombin solution to wells containing either the this compound dilutions or buffer (control).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 350/450 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of this compound.

    • Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

Q8: How should I assess the stability of this compound?

Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating HPLC method.[19][20][21][22][23] This involves subjecting the compound to various stress conditions.

Data Presentation: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the peptide bonds and the fumaryl group.
Base Hydrolysis 0.1 M NaOH, RT, 4hHydrolysis, epimerization.
Oxidation 3% H₂O₂, RT, 24hOxidation of the argininal and other residues.
Thermal Stress 80°C, 48h (solid)Degradation, aggregation.
Photostability ICH Q1B guidelinesPhotodegradation products.

Troubleshooting

Q9: I am seeing multiple peaks in my HPLC chromatogram for a supposedly pure sample of this compound. What could be the cause?

Multiple peaks can arise from several sources:

  • Impurities from Synthesis/Isolation: These could be related peptides from the Mortierella alpina fermentation or byproducts from a synthetic route.[24][25]

  • Degradation: this compound may have degraded during storage or sample preparation. The argininal moiety is particularly susceptible to oxidation and the peptide bonds to hydrolysis.

  • Chromatographic Artifacts: Poor peak shape, such as splitting or tailing, can be mistaken for multiple peaks. This can be caused by issues with the mobile phase, column, or sample solvent.

Q10: My thrombin inhibition assay is giving inconsistent results. What are the common pitfalls?

Inconsistent results in thrombin inhibition assays can be due to:[11][12][26]

  • Reagent Instability: Ensure that the thrombin and substrate solutions are fresh and have been stored correctly.

  • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to high variability.

  • Temperature Fluctuations: Thrombin activity is temperature-dependent. Ensure all reagents and the plate are at the correct temperature.

  • Interference from Sample Components: High concentrations of organic solvents (like DMSO) or other compounds in your sample can interfere with the assay.

Visualizations

Quality_Control_Workflow cluster_0 Initial Assessment cluster_1 Functional and Stability Testing cluster_2 Data Analysis and Release New_Batch New Batch of this compound Identity Identity Confirmation (MS) New_Batch->Identity Confirm Structure Purity Purity Assessment (HPLC) New_Batch->Purity Determine Purity Potency Potency Assay (Thrombin Inhibition) Identity->Potency Purity->Potency If Purity >95% Stability Forced Degradation Studies Potency->Stability Assess Degradation Analysis Data Analysis and Specification Check Stability->Analysis Release Batch Release for Research Analysis->Release Meets Specifications

Caption: Quality control workflow for this compound.

Thrombin_Inhibition_Pathway cluster_0 Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleavage Clot Clot Fibrin->Clot Polymerization Ro091679 This compound Ro091679->Thrombin Inhibition

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide to Thrombin Inhibitors: Profiling Ro 09-1679 Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thrombin inhibitor Ro 09-1679 against other well-established direct thrombin inhibitors (DTIs), including Dabigatran, Bivalirudin, and Argatroban (B194362). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to Thrombin and Its Inhibition

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its procoagulant activities.[1][2] These inhibitors can be classified based on their binding mechanism (univalent or bivalent) and the nature of their interaction (reversible or irreversible).

Comparative Analysis of Thrombin Inhibitors

This section details the mechanism of action and presents key quantitative data for this compound and its comparators.

This compound is a thrombin inhibitor with a reported IC50 value of 33.6 µM for thrombin.[2][3] It also exhibits inhibitory activity against other proteases, with IC50 values of 3.3 µM for factor Xa, 0.04 µM for trypsin, and 0.0346 µM for papain.[2][4]

Dabigatran is a reversible, direct thrombin inhibitor that binds to the active site of thrombin.[5] It has a reported Ki value of 4.5 nM.[6]

Bivalirudin is a bivalent DTI, meaning it binds to both the active site and exosite 1 of thrombin.[7] This interaction is reversible, and it has a reported Ki of approximately 2 nM.[8]

Argatroban is a small-molecule, reversible, direct thrombin inhibitor.[9] It has a high affinity for thrombin, with a reported Ki of 19 to 40 nM.[6][8]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and other selected thrombin inhibitors against thrombin and other related proteases.

InhibitorTargetIC50Ki
This compound Thrombin33.6 µM[2][3]-
Factor Xa3.3 µM[2][4]-
Trypsin0.04 µM[2][4]-
Papain0.0346 µM[2][4]-
Dabigatran Thrombin-4.5 nM[6]
Bivalirudin Thrombin-~2 nM[8]
Argatroban Thrombin-19 - 40 nM[6][8]
Impact on Coagulation Parameters

The anticoagulant effect of thrombin inhibitors is often assessed by measuring the prolongation of clotting times in plasma-based assays such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).

InhibitorEffect on aPTTEffect on PT
This compound Data not readily available in searched literature.Data not readily available in searched literature.
Dabigatran Concentration-dependent prolongation. At peak concentrations, aPTT can be approximately twofold higher than normal.[5]Minimal effect at clinically relevant concentrations.[5][10]
Bivalirudin Dose-dependent prolongation. The target therapeutic range is often 1.5 to 2.5 times the patient's baseline value.[11][12]Prolongs PT, with the effect being concentration-dependent.[13][14]
Argatroban Dose-dependent prolongation. The therapeutic target is typically an aPTT of 1.5 to 3.0 times the baseline value.[9][15][16]Prolongs PT in a concentration-dependent manner.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa Prothrombin Prothrombin X->Prothrombin VII VII VII->X + Tissue Factor Thrombin Thrombin Prothrombin->Thrombin + Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin_Inhibitors Direct Thrombin Inhibitors (this compound, Dabigatran, Bivalirudin, Argatroban) Thrombin_Inhibitors->Thrombin

Figure 1. Inhibition of the Coagulation Cascade by Direct Thrombin Inhibitors.

Thrombin_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Thrombin, Substrate, and Inhibitor Solutions Incubation Incubate Thrombin with Inhibitor Reagents->Incubation Add_Substrate Add Chromogenic or Fluorogenic Substrate Incubation->Add_Substrate Measure Measure Absorbance or Fluorescence over Time Add_Substrate->Measure Calculate Calculate % Inhibition and IC50/Ki Measure->Calculate

Figure 2. General Workflow for an In Vitro Thrombin Inhibition Assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Thrombin Inhibition Assay (Chromogenic)

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.[17][18]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with stabilizers).

    • Dissolve the test inhibitor (e.g., this compound) and reference inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to generate a concentration range.

    • Prepare a solution of a chromogenic thrombin substrate (e.g., a peptide-p-nitroanilide substrate) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer and the serially diluted inhibitor solutions.

    • Add the thrombin solution to all wells except for the blank controls.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically using a microplate reader.

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. Direct thrombin inhibitors prolong the aPTT by inhibiting thrombin's role in the final steps of clot formation.[19][20]

Protocol:

  • Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).

    • Spike the PPP with various concentrations of the test inhibitor.

  • Assay Procedure:

    • Pre-warm the PPP samples and aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids) to 37°C.

    • In a coagulometer cuvette, mix the PPP sample with the aPTT reagent.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.

    • Initiate clotting by adding a pre-warmed calcium chloride solution.

  • Data Acquisition and Analysis:

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

    • Perform the assay in replicate for each inhibitor concentration.

    • Analyze the data by plotting the aPTT (in seconds) against the inhibitor concentration. The concentration required to double the baseline aPTT is a common metric for comparison.

Prothrombin Time (PT) Assay

Principle: The PT test assesses the extrinsic and common pathways of coagulation. It measures the time taken for a clot to form after the addition of tissue factor (thromboplastin) and calcium to plasma.[1][10]

Protocol:

  • Sample Preparation:

    • Prepare citrated platelet-poor plasma as described for the aPTT assay.

    • Spike the plasma with various concentrations of the test inhibitor.

  • Assay Procedure:

    • Pre-warm the PPP samples and the PT reagent (containing tissue factor and calcium) to 37°C.

    • In a coagulometer cuvette, add the PPP sample.

    • Initiate clotting by adding the pre-warmed PT reagent.

  • Data Acquisition and Analysis:

    • The coagulometer measures the time to clot formation in seconds.

    • Plot the PT (in seconds) against the inhibitor concentration to evaluate the inhibitor's effect.

Conclusion

This guide provides a comparative overview of this compound and other direct thrombin inhibitors. The presented data indicates that while this compound is a thrombin inhibitor, its potency appears to be lower than that of Dabigatran, Bivalirudin, and Argatroban based on the available IC50 and Ki values. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their anticoagulant profiles. The provided experimental protocols offer a foundation for conducting such comparative evaluations.

References

A Comparative Analysis of Argatroban and Ro 09-1679: A Tale of a Well-Characterized Anticoagulant and an Enigmatic Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative overview of the direct thrombin inhibitor argatroban (B194362) and the lesser-known compound Ro 09-1679. While extensive experimental data is available for argatroban, allowing for a thorough analysis of its performance, information on this compound is sparse, precluding a direct, data-driven comparison. This guide will present a comprehensive profile of argatroban and summarize the currently available, albeit limited, data for this compound.

Argatroban: A Clinically Established Direct Thrombin Inhibitor

Argatroban is a synthetic, small-molecule direct thrombin inhibitor derived from L-arginine. It is indicated for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant for patients with or at risk for HIT undergoing percutaneous coronary intervention (PCI).[1][2]

Mechanism of Action

Argatroban reversibly binds to the active site of thrombin, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition is independent of antithrombin and affects both free and clot-bound thrombin.[3][4] By neutralizing thrombin, argatroban prevents the downstream conversion of fibrinogen to fibrin (B1330869), the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[1][2][4]

dot

Argatroban_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_effects Anticoagulant Effects Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Factors_V_VIII_XIII Factors V, VIII, XIII Thrombin->Factors_V_VIII_XIII Activation Platelets Platelets Thrombin->Platelets Activation Inhibit_Fibrin Inhibition of Fibrin Formation Inhibit_Factor_Activation Inhibition of Factor Activation Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation Fibrin Fibrin Fibrinogen->Fibrin Polymerization Activated_Factors Activated Factors Va, VIIIa, XIIIa Factors_V_VIII_XIII->Activated_Factors Activated_Platelets Activated Platelets Platelets->Activated_Platelets Argatroban Argatroban Argatroban->Thrombin Direct Inhibition

Caption: Mechanism of action of argatroban, a direct thrombin inhibitor.

Quantitative Data

The following tables summarize key quantitative parameters for argatroban's anticoagulant activity.

Table 1: In Vitro Inhibitory Activity of Argatroban

ParameterValueReference
Inhibition Constant (Ki) vs. Thrombin0.04 µM[1][2]
IC50 vs. Clot-Induced Platelet Aggregation21 nM[4]
IC50 vs. Clot-Induced TXB2 Release13 nM[4]

Table 2: Preclinical Antithrombotic Efficacy of Argatroban in Animal Models

Animal ModelDosingKey FindingsReference
Rabbit Venous Thrombosis (Wessler model)0.32 mg/kg IV bolus (ID50)Inhibited thrombus formation.[3]
Rabbit Arteriovenous Shunt0.16 mg/kg IV bolus (ID50)Inhibited thrombus formation.[3]
Rabbit Arterial Thrombosis20 µg/kg/min IV infusionMaintained femoral blood flow in 5 of 8 animals.[3]
Rat Venous Thrombosis125 µg/kg IV bolus (ED50)Reduced thrombus weight by 50%.
Rat Arterio-venous Shunt0.6 mg/kg IV bolus (ED50)Reduced thrombus weight by 50%.
Rat Arterial Thrombosis8 mg/kg IV bolusIncreased time to occlusion.
Experimental Protocols

The aPTT assay is a standard method for monitoring argatroban's anticoagulant effect.

dot

aPTT_Workflow start Start ppp Platelet-Poor Plasma (PPP) Preparation start->ppp mix Mix PPP with aPTT Reagent ppp->mix incubate Incubate at 37°C mix->incubate add_ca Add CaCl2 to Initiate Clotting incubate->add_ca measure Measure Time to Fibrin Clot Formation add_ca->measure end End measure->end

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

  • Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

  • Reagent Incubation: A defined volume of PPP is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated at 37°C for a specified time.

  • Initiation of Clotting: Coagulation is initiated by adding a standardized amount of calcium chloride.

  • Clot Detection: The time taken for a fibrin clot to form is measured opto-mechanically.

  • Wessler Model (Venous Thrombosis): In this model, a segment of the jugular vein in an anesthetized rabbit is isolated, and a thrombogenic stimulus (e.g., thromboplastin) is injected. The vein is then ligated to induce stasis, leading to thrombus formation. The extent of thrombosis is assessed after a set period.[3]

  • Arteriovenous Shunt Model: An extracorporeal shunt is placed between an artery and a vein in an animal. A thrombogenic surface (e.g., a silk thread) is introduced into the shunt. The weight of the thrombus formed on the surface after a specific time is measured.[3]

  • Arterial Thrombosis Model: Endothelial injury is induced in an artery (e.g., the femoral artery of a rabbit) by electrical stimulation or application of ferric chloride. This leads to the formation of an occlusive thrombus. The time to occlusion or the patency of the vessel is monitored.[3]

This compound: A Thrombin Inhibitor with Limited Available Data

This compound is a thrombin inhibitor that has been identified as a secondary metabolite produced by the fungus Mortierella alpina. It is described as an oligopeptide with the chemical name fumaryl-L-arginyl-L-leucyl-arginal and a chemical formula of C22H39N9O6.

Mechanism of Action

Based on its classification as a thrombin inhibitor, this compound is presumed to directly inhibit the enzymatic activity of thrombin, similar to other direct thrombin inhibitors. However, detailed studies on its specific binding kinetics and mechanism of action are not publicly available.

Quantitative Data

The available quantitative data for this compound is limited to in vitro enzyme inhibition assays.

Table 3: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50Reference
Thrombin33.6 µM
Factor Xa3.3 µM
Trypsin0.04 µM
Papain0.0346 µM

Note: The source for these IC50 values is a commercial supplier and has not been independently verified in peer-reviewed literature.

Experimental Protocols and Further Data

At present, there is a significant lack of publicly available scientific literature detailing the preclinical or clinical development of this compound. No in vivo studies, detailed experimental protocols, safety data, or comparative analyses with other anticoagulants have been found in the public domain.

Comparison Summary and Conclusion

A direct and comprehensive comparison between argatroban and this compound is not feasible due to the scarcity of data on this compound.

Argatroban is a well-characterized and clinically approved anticoagulant with a clear mechanism of action, extensive preclinical and clinical data, and established therapeutic applications. Its efficacy and safety have been demonstrated in numerous studies, particularly in the management of heparin-induced thrombocytopenia.

This compound , in contrast, remains an investigational compound with very limited publicly available information. While it has been identified as a thrombin inhibitor with some in vitro activity, its potential as a therapeutic agent is unknown. The lack of in vivo data, safety profile, and detailed pharmacological studies prevents any meaningful comparison with established drugs like argatroban.

For researchers and drug development professionals, argatroban serves as a benchmark for a successful direct thrombin inhibitor. The case of this compound highlights the vast number of natural compounds with potential biological activity that remain largely unexplored. Further research would be necessary to determine if this compound holds any promise as a future anticoagulant.

References

A Comparative Analysis of Ro 09-1679 and Other Natural Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic protease inhibitor Ro 09-1679 with various classes of naturally occurring protease inhibitors. The analysis is supported by experimental data on their inhibitory activities, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant biological pathways.

Introduction to Protease Inhibitors

Protease inhibitors are a diverse group of molecules that regulate the activity of proteases, enzymes that catalyze the breakdown of proteins. Their functions are critical in a multitude of physiological processes, including blood coagulation, digestion, inflammation, and apoptosis.[1][2] Dysregulation of protease activity is implicated in numerous diseases, making protease inhibitors a significant area of research for therapeutic development.[1] Natural sources, particularly plants, fungi, and animals, are a rich reservoir of diverse protease inhibitors.[3] This guide focuses on a comparative analysis of this compound, a compound of fungal origin, against prominent families of natural protease inhibitors.

This compound: A Fungal Metabolite

This compound is a protease inhibitor produced by the fungus Mortierella alpina.[4][5] It is recognized as a thrombin inhibitor and also demonstrates activity against other proteases such as factor Xa, trypsin, and papain.[6][7][8]

Major Classes of Natural Protease Inhibitors

For this comparative analysis, we will focus on three well-characterized families of natural protease inhibitors:

  • Bowman-Birk Inhibitors (BBIs): These are typically found in the seeds of legumes and cereal grains.[9] They are characterized by a double-headed structure, allowing them to simultaneously inhibit two different proteases, commonly trypsin and chymotrypsin (B1334515).[6][9]

  • Kunitz-Type Inhibitors: This family of inhibitors is widespread, found in plants (like soybeans), animals, and even bacteria.[10][11] They are typically larger than BBIs and possess a single reactive site, primarily targeting serine proteases like trypsin and plasmin.[10][12]

  • Cystatins: These are natural inhibitors of cysteine proteases, playing crucial regulatory roles in intracellular and extracellular environments.[13][14] They are found in a wide range of organisms, from animals to plants.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory constants (IC50 and Ki) of this compound and representative natural protease inhibitors against various proteases. It is important to note that the experimental conditions for determining these values may vary across different studies.

Table 1: Inhibitory Activity of this compound

InhibitorTarget ProteaseIC50 (µM)
This compoundThrombin33.6[6][7]
This compoundFactor Xa3.3[6][7][8]
This compoundTrypsin0.04[6][7][8]
This compoundPapain0.0346[6][7]

Table 2: Inhibitory Activity of Bowman-Birk Inhibitors (BBIs)

Inhibitor SourceTarget ProteaseKi
Soybean (Glycine max)Trypsin6 nM[15]
Soybean (Glycine max)Chymotrypsin-
Torresea cearensis seedsTrypsin50 nM[15]
Black-eyed pea (Vigna unguiculata)Trypsin120 nM[15]
Solanum surattenseTrypsin16.6 x 10⁻⁸ M[16]

Table 3: Inhibitory Activity of Kunitz-Type Inhibitors

Inhibitor SourceTarget ProteaseKi
Spider (Araneus ventricosus)Trypsin7.34 nM[12]
Spider (Araneus ventricosus)Chymotrypsin37.75 nM[12]
Spider (Araneus ventricosus)Plasmin4.89 nM[12]
Apios americana (AKPI-2)Trypsin0.4 µM[17]
Apios americana (AKPI-2)Chymotrypsin6 µM[17]

Table 4: Inhibitory Activity of Cystatins

InhibitorTarget ProteaseKi
Human Cystatin CPapain1.1 x 10⁷ M⁻¹s⁻¹ (kon)
Human Cystatin CFicin7.0 x 10⁶ M⁻¹s⁻¹ (kon)
Human Cystatin CActinidin2.4 x 10⁶ M⁻¹s⁻¹ (kon)
Human Cystatin CRat Cathepsin B1.4 x 10⁶ M⁻¹s⁻¹ (kon)
Chicken CystatinPapain-

Note: For Cystatin C, the association rate constants (kon) are provided as a measure of inhibitory potency.

Experimental Protocols

The following section outlines a generalized methodology for determining the inhibitory activity of a protease inhibitor. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme-inhibitor pair.

In Vitro Protease Inhibition Assay (General Protocol)

This protocol is based on the use of a chromogenic or fluorogenic substrate that releases a detectable product upon cleavage by the protease.

Materials:

  • Purified protease

  • Protease inhibitor stock solution (in an appropriate solvent, e.g., DMSO)

  • Chromogenic or fluorogenic substrate specific to the protease

  • Assay buffer (optimized for pH and ionic strength for the specific protease)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations.

    • Prepare a working solution of the protease in assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in assay buffer. The concentration is typically at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.

  • Assay Setup:

    • To each well of the 96-well microplate, add a fixed volume of the protease working solution.

    • Add a corresponding volume of each inhibitor dilution to the wells. Include control wells with buffer or solvent only (no inhibitor) and blank wells with buffer only (no enzyme).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells simultaneously.

    • Immediately place the microplate in the microplate reader and begin kinetic measurements. Read the absorbance or fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), further kinetic experiments are required, varying both substrate and inhibitor concentrations, followed by analysis using methods such as the Dixon plot or non-linear regression fitting to appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive).[18][19]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of protease inhibition. The following diagrams were generated using Graphviz (DOT language).

Thrombin Signaling via PAR1

Thrombin is a key serine protease in the coagulation cascade.[20] It exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR1 being a principal target on platelets and endothelial cells.[10][21] Inhibition of thrombin, as demonstrated by this compound, can modulate these signaling events.

Thrombin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage Ro091679 This compound Ro091679->Thrombin Inhibits PAR1_active PAR1 (Active) PAR1_inactive->PAR1_active Activation G_protein Gq/G12/13 PAR1_active->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates Cellular_Responses Cellular Responses (e.g., Platelet Aggregation, Inflammation) PLC->Cellular_Responses RhoA->Cellular_Responses

Caption: Thrombin signaling pathway through PAR1 and its inhibition by this compound.

Role of Trypsin and Chymotrypsin in Digestion

Trypsin and chymotrypsin are key digestive enzymes secreted by the pancreas that break down dietary proteins in the small intestine.[22][23] Natural inhibitors from food sources, such as Bowman-Birk and Kunitz-type inhibitors, can modulate this process.

Protein_Digestion Dietary_Protein Dietary Protein Polypeptides Polypeptides Dietary_Protein->Polypeptides Digestion by Trypsin Amino_Acids Amino Acids Polypeptides->Amino_Acids Digestion by Chymotrypsin Trypsin Trypsin Trypsin->Dietary_Protein Chymotrypsin Chymotrypsin Chymotrypsin->Polypeptides Natural_Inhibitors Natural Inhibitors (BBI, Kunitz) Natural_Inhibitors->Trypsin Inhibit Natural_Inhibitors->Chymotrypsin Inhibit

Caption: Simplified workflow of protein digestion by trypsin and chymotrypsin.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in an in vitro experiment to determine the IC50 of a protease inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Mix Enzyme and Inhibitor A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate C->F E Pre-incubate D->E E->F G Kinetic Measurement F->G H Calculate Reaction Velocities G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

References

Ro 09-1679: A Comparative Analysis of its Protease Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Ro 09-1679 against a panel of proteases. The data presented herein has been compiled to offer an objective overview of its selectivity profile, supported by quantitative data and generalized experimental methodologies.

Quantitative Selectivity Profile of this compound

This compound, an oligopeptide produced by the fungus Mortierella alpina, has been identified as a potent inhibitor of several proteases.[1][2][3] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different protease targets, highlighting a distinct selectivity profile. The compound is primarily recognized as a thrombin inhibitor.[1][3]

The table below summarizes the IC50 values of this compound against four key proteases, demonstrating its potent activity against papain and trypsin, moderate activity against factor Xa, and weaker activity against thrombin.

ProteaseIC50 (μM)Relative Potency (vs. Thrombin)
Papain0.0346~971x
Trypsin0.04~840x
Factor Xa3.3~10x
Thrombin33.61x

Data sourced from MedChemExpress and Boc Sciences product information.[3]

Experimental Protocols

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target protease (Thrombin, Factor Xa, Trypsin, Papain).

Materials:

  • Target Protease (e.g., human α-thrombin, bovine trypsin)

  • Fluorogenic or Chromogenic Substrate specific to the protease

  • This compound of known concentration

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer to achieve a range of concentrations to be tested.

    • Prepare working solutions of the target protease and its specific substrate in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add a fixed volume of the target protease solution.

    • Add the serially diluted this compound solutions to the wells. Include control wells with buffer only (no inhibitor) and wells with no enzyme (background).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the specific substrate to each well.

    • Immediately place the microplate in a plate reader.

    • Monitor the change in fluorescence or absorbance over time. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by setting the activity in the absence of the inhibitor to 100%.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Target Protease Solution add_enzyme Add Protease to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate (Pre-incubation) add_inhibitor->incubate incubate->add_substrate read_plate Measure Kinetic Activity (Plate Reader) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data fit_curve Non-linear Regression (Sigmoidal Curve) plot_data->fit_curve det_ic50 Determine IC50 Value fit_curve->det_ic50

Generalized workflow for determining protease IC50 values.

Thrombin Signaling Pathway and Inhibition

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The canonical pathway involves thrombin cleaving the N-terminal domain of PAR1, which unmasks a new N-terminus that acts as a tethered ligand, leading to downstream signaling. This compound, by directly inhibiting thrombin, can prevent this activation and the subsequent cellular responses.

G Ro091679 This compound Thrombin Thrombin Ro091679->Thrombin Inhibition PAR1 PAR1 Receptor Thrombin->PAR1 Cleavage & Activation G_protein Gq/G12/13 PAR1->G_protein Activates PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Activation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

Inhibition of the Thrombin-PAR1 signaling pathway by this compound.

References

Validating Ro 09-1679 Activity: A Comparative Guide to Known Protease Inhibitor Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of Ro 09-1679 against a panel of serine and cysteine proteases, benchmarked against established inhibitor standards. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows to facilitate a thorough understanding of its inhibitory profile.

Comparative Inhibitory Activity of this compound and Standard Inhibitors

The inhibitory potency of this compound was evaluated against thrombin, factor Xa, trypsin, and papain. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below and compared with known standards: Benzamidine, Nα-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP), and Patamostat.

CompoundThrombinFactor XaTrypsinPapain
This compound IC50: 33.6 µM[1]IC50: 3.3 µM[1]IC50: 0.04 µM[1]IC50: 0.0346 µM[1]
Benzamidine Ki: 320 µMKi: 110 µMKi: 19 µM / 21 µM-
NAPAP Ki: 2.1 nMWeaker InhibitionWeaker Inhibition-
Patamostat IC50: 1.9 µM-IC50: 39 nM-

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of inhibitor activity.

Thrombin Inhibition Assay

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. The activity is monitored by the cleavage of a chromogenic or fluorogenic substrate.

Materials:

  • Human α-thrombin

  • Thrombin substrate (e.g., Chromogenic substrate S-2238 or fluorogenic substrate Boc-VPR-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and polyethylene (B3416737) glycol

  • Test compound (this compound) and standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the thrombin solution.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the thrombin substrate.

  • Measure the absorbance or fluorescence at appropriate wavelengths over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

  • The IC50 value is calculated by fitting the dose-response curve.

Factor Xa Inhibition Assay

Principle: This assay quantifies the inhibition of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade, using a chromogenic substrate.

Materials:

  • Human Factor Xa

  • Factor Xa substrate (e.g., Chromogenic substrate S-2765)

  • Assay Buffer: Tris-HCl buffer (pH 8.4) containing EDTA and NaCl

  • Test compound (this compound) and standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same initial steps for inhibitor and plate preparation as in the thrombin inhibition assay.

  • Add the assay buffer, test compound, and Factor Xa solution to the wells.

  • Incubate at 37°C for a defined pre-incubation time.

  • Add the Factor Xa substrate to start the reaction.

  • Monitor the change in absorbance at 405 nm.

  • Calculate the reaction velocity and percentage of inhibition to determine the IC50 value.

Trypsin Inhibition Assay

Principle: The inhibitory effect on trypsin, a model serine protease, is determined by measuring the reduction in the rate of hydrolysis of a specific substrate.

Materials:

  • Bovine pancreatic trypsin

  • Trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate)

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing CaCl2

  • Test compound (this compound) and standards

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare solutions of the test compound and standards.

  • To the wells of a microplate, add the assay buffer, inhibitor solutions, and trypsin.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the trypsin substrate.

  • Measure the rate of substrate hydrolysis by monitoring the change in absorbance.

  • Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.

Papain Inhibition Assay

Principle: This assay assesses the inhibition of papain, a cysteine protease, by monitoring the cleavage of a suitable substrate.

Materials:

  • Papain from papaya latex

  • Papain substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate)

  • Assay Buffer: Phosphate buffer (pH 6.2) containing EDTA and a reducing agent (e.g., L-cysteine or DTT)

  • Test compound (this compound)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Activate papain by pre-incubating it in the assay buffer containing the reducing agent.

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the activated papain solution with the test compound dilutions.

  • Incubate to allow for inhibitor binding.

  • Start the enzymatic reaction by adding the substrate.

  • Measure the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation enzyme_prep Enzyme Dilution reagent_prep->enzyme_prep plate_prep Plate Loading (Buffer, Inhibitor) enzyme_prep->plate_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_prep->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance/Fluorescence) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Calculation (Dose-Response Curve) inhibition_calc->ic50_calc

Caption: General workflow for determining enzyme inhibition and calculating IC50 values.

Thrombin_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_cellular Cellular Signaling Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves PAR Protease-Activated Receptor (PAR) Thrombin->PAR activates Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa Prothrombinase Prothrombinase Complex FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Prothrombinase->Prothrombin cleaves G_protein G-protein Signaling PAR->G_protein Cellular_Response Cellular Responses (e.g., Platelet Activation) G_protein->Cellular_Response Ro091679 This compound Ro091679->Thrombin inhibits Ro091679->FXa inhibits

Caption: Simplified overview of the thrombin signaling pathway in coagulation and cellular activation.

References

Ro 09-1679: A Comparative Guide to its Serine Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serine protease inhibitor Ro 09-1679, focusing on its cross-reactivity profile. The information is compiled from published experimental data to assist researchers in evaluating its potential applications and off-target effects.

Introduction

This compound is a potent thrombin inhibitor originally isolated from the fungus Mortierella alpina. As a nonribosomal peptide, its unique structure contributes to its inhibitory activity against a range of serine proteases. Understanding its cross-reactivity is crucial for its development as a therapeutic agent and its use as a research tool. This guide summarizes the available inhibitory data and provides an overview of the experimental methodologies used for its characterization.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various serine proteases. This data is primarily derived from the seminal work by Kamiyama et al. (1992).

Enzyme TargetIC50 (µM)
Thrombin33.6[1]
Factor Xa3.3[1]
Trypsin0.04[1]
Papain0.0346[1]

Comparison with Alternative Serine Protease Inhibitors

To provide context for the inhibitory potency of this compound, the following table presents a comparison of IC50 or Ki values for other known serine protease inhibitors. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

InhibitorTarget EnzymeIC50 / Ki (nM)
This compound Thrombin 33,600 [1]
ArgatrobanThrombin38 (IC50)[2]
DabigatranThrombin2.61 (IC50)[2]
This compound Factor Xa 3,300 [1]
RivaroxabanFactor Xa0.7 (IC50)
ApixabanFactor Xa2.1 (IC50)
This compound Trypsin 40 [1]
BenzamidineTrypsin21,000 (Ki)
AprotininTrypsin0.06 (pM Ki)
This compound Papain 34.6 [1]
LeupeptinPapain-
E-64Papain-

Note: IC50 and Ki values are highly dependent on assay conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values are crucial for the replication and validation of results. While the specific protocols from the original characterization of this compound by Kamiyama et al. (1992) are not fully detailed in the available literature, this section outlines generalized, standard enzymatic assays for the targeted proteases.

General Principle of Serine Protease Inhibition Assay

The activity of a serine protease is typically measured by monitoring the cleavage of a specific chromogenic or fluorogenic substrate. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.

Diagram: General Workflow for Determining IC50 of a Serine Protease Inhibitor

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Add Substrate to Initiate Reaction B->E C Prepare Serial Dilutions of Inhibitor (this compound) C->D D->E F Measure Product Formation (Absorbance/Fluorescence) E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: A generalized workflow for determining the IC50 value of a serine protease inhibitor.

Thrombin Inhibition Assay (General Protocol)
  • Enzyme: Human α-thrombin

  • Substrate: Chromogenic substrate, e.g., S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Buffer: Tris-HCl buffer with physiological pH and salt concentration.

  • Procedure:

    • Thrombin is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of p-nitroaniline (pNA) release is monitored spectrophotometrically at 405 nm.

    • The percent inhibition is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Factor Xa Inhibition Assay (General Protocol)
  • Enzyme: Human Factor Xa

  • Substrate: Chromogenic substrate, e.g., S-2765 (Nα-Z-D-Arg-Gly-Arg-pNA)

  • Buffer: Tris-HCl buffer, pH 8.4, containing NaCl and EDTA.

  • Procedure:

    • Factor Xa is pre-incubated with different concentrations of this compound.

    • The enzymatic reaction is started by adding the chromogenic substrate.

    • The absorbance change at 405 nm due to pNA release is measured over time.

    • Inhibition percentages are calculated for each inhibitor concentration.

    • The IC50 value is derived from the resulting dose-response curve.

Trypsin Inhibition Assay (General Protocol)
  • Enzyme: Bovine pancreatic trypsin

  • Substrate: Chromogenic substrate, e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).

  • Buffer: Tris-HCl buffer, pH 8.0, containing CaCl2.

  • Procedure:

    • Trypsin is incubated with a range of this compound concentrations.

    • The substrate is added to begin the reaction.

    • The rate of hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE or 410 nm for BAPNA).

    • The percentage of trypsin inhibition is determined for each concentration.

    • The IC50 value is calculated from the dose-response curve.

Papain Inhibition Assay (General Protocol)
  • Enzyme: Papain from papaya latex

  • Substrate: Chromogenic substrate, e.g., Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

  • Buffer: Phosphate or acetate (B1210297) buffer, pH 6.0-7.0, containing a reducing agent like L-cysteine or dithiothreitol (B142953) (DTT) to activate the enzyme.

  • Procedure:

    • Activated papain is pre-incubated with various concentrations of this compound.

    • The reaction is initiated by the addition of BAPNA.

    • The release of p-nitroaniline is measured spectrophotometrically at 410 nm.

    • The percent inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined from the dose-response plot.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of thrombin in the coagulation cascade and how inhibitors like this compound can interfere with this process.

Diagram: Simplified Coagulation Cascade and Inhibition by this compound

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) FactorXa Factor Xa FactorXa->Prothrombin Activates Ro091679 This compound Ro091679->Thrombin Inhibits Ro091679->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by this compound.

This guide is intended for informational purposes and should be supplemented with a thorough review of the primary literature for detailed experimental conditions and further analysis.

References

Benchmarking Ro 09-1679: A Comparative Guide to Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Ro 09-1679, a known protease inhibitor, across different assay formats. Due to the limited availability of direct comparative studies for this specific compound, this guide integrates published inhibitory data with the principles of various assay methodologies to offer a practical framework for its evaluation.

Executive Summary

This compound is a potent inhibitor of several serine proteases, with its primary target being thrombin.[1][2] It also demonstrates significant activity against Factor Xa, trypsin, and papain.[1][3][4] The evaluation of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be performed using a variety of assay formats. The choice of assay can influence the apparent potency and provides different insights into the inhibitor's mechanism of action. This guide explores the performance characteristics of this compound in biochemical (chromogenic and fluorogenic) and coagulation-based assays.

Inhibitory Profile of this compound

This compound has been characterized as a competitive inhibitor of several proteases. The following table summarizes the reported IC50 values for this compound against its key targets. It is important to note that the specific assay conditions under which these values were generated are not consistently reported in the available literature.

Table 1: IC50 Values of this compound Against Various Proteases

Target EnzymeIC50 (µM)
Thrombin33.6[1]
Factor Xa3.3[1][3][4]
Trypsin0.04[3][4]
Papain0.0346[1][3][4]

Comparison of Assay Formats

The selection of an appropriate assay is critical for the accurate determination of an inhibitor's potency and for understanding its mechanism. The following sections detail the principles of common assay formats and discuss their applicability to the characterization of this compound.

Biochemical Assays: Chromogenic and Fluorogenic Methods

Biochemical assays utilize purified enzymes and synthetic substrates to measure the inhibitor's effect on enzyme activity in a controlled environment. These assays are ideal for determining intrinsic inhibitory potency (e.g., IC50, Ki) and for high-throughput screening.

1. Chromogenic Assays

These assays employ a synthetic substrate that, upon cleavage by the enzyme, releases a chromophore (a colored compound). The rate of color development is proportional to the enzyme's activity and can be measured using a spectrophotometer.

2. Fluorogenic Assays

Similar to chromogenic assays, fluorogenic assays use a synthetic substrate that releases a fluorophore upon enzymatic cleavage. The resulting fluorescence is measured with a fluorometer, generally offering higher sensitivity than chromogenic methods.

Table 2: Comparison of Chromogenic and Fluorogenic Assays for this compound

FeatureChromogenic AssaysFluorogenic Assays
Principle Enzymatic cleavage of a substrate releases a chromophore.Enzymatic cleavage of a substrate releases a fluorophore.
Detection Absorbance (Spectrophotometry)Fluorescence (Fluorometry)
Sensitivity ModerateHigh
Throughput HighHigh
Interference Compound color can interfere.Compound fluorescence can interfere.
Cost Generally lower cost substrates.Generally higher cost substrates.
Applicability to this compound Suitable for determining IC50 and kinetic parameters.Suitable for high-sensitivity determination of IC50, especially at low enzyme or inhibitor concentrations.
Coagulation-Based Assays

Coagulation assays measure the effect of an inhibitor on the clotting time of plasma. These assays provide a more physiologically relevant assessment of anticoagulant activity as they are performed in a complex biological matrix containing multiple coagulation factors and their inhibitors.

1. Activated Partial Thromboplastin Time (aPTT)

The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is sensitive to inhibitors of factors in these pathways, including thrombin and Factor Xa.

2. Prothrombin Time (PT)

The PT assay evaluates the extrinsic and common pathways. It is sensitive to inhibitors of Factor VII, Factor X, Factor V, prothrombin, and fibrinogen.

3. Thrombin Time (TT)

The TT assay directly measures the rate of fibrin (B1330869) clot formation when thrombin is added to plasma. It is highly sensitive to the presence of thrombin inhibitors.

Table 3: Comparison of Coagulation-Based Assays for this compound

FeatureaPTT AssayPT AssayTT Assay
Principle Measures time to clot formation upon activation of the intrinsic pathway.Measures time to clot formation upon activation of the extrinsic pathway.Measures time to clot formation upon addition of exogenous thrombin.
Primary Pathway(s) Assessed Intrinsic and CommonExtrinsic and CommonFinal step of the Common Pathway
Sensitivity to this compound Expected to be sensitive due to inhibition of thrombin and Factor Xa.Expected to be sensitive due to inhibition of Factor Xa and thrombin.Expected to be highly sensitive due to direct thrombin inhibition.
Application Monitoring anticoagulant therapy; screening for deficiencies in the intrinsic pathway.Monitoring warfarin (B611796) therapy; assessing liver function.Detecting the presence of thrombin inhibitors.
Considerations for this compound Provides a global assessment of its anticoagulant effect.May be less sensitive than aPTT or TT depending on reagent composition.A direct and sensitive measure of its primary inhibitory activity in plasma.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the key experiments described.

Thrombin Inhibition Signaling Pathway

The following diagram illustrates the central role of thrombin in the coagulation cascade and the points of inhibition by this compound.

Thrombin_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Activation Factor IX Factor IX Factor XI->Factor IX Activation Factor X Factor X Factor IX->Factor X Activation Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Activation Factor VII->Factor X Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot Clot Fibrin->Clot Ro_09_1679 Ro_09_1679 Ro_09_1679->Factor X Inhibition Ro_09_1679->Thrombin Inhibition

Caption: Thrombin's role in coagulation and inhibition by this compound.

General Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor in a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add enzyme and inhibitor to microplate wells A->D B Prepare enzyme solution (e.g., Thrombin) B->D C Prepare substrate solution (chromogenic or fluorogenic) F Initiate reaction by adding substrate C->F E Incubate to allow for binding D->E E->F G Measure signal (absorbance or fluorescence) over time F->G H Calculate reaction rates G->H I Plot % inhibition vs. inhibitor concentration H->I J Fit data to a dose-response curve to determine IC50 I->J

Caption: Workflow for determining the IC50 of a protease inhibitor.

Chromogenic Thrombin Inhibition Assay Protocol

1. Materials:

  • Purified human α-thrombin
  • Chromogenic thrombin substrate (e.g., S-2238)[5][6]
  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
  • This compound
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.
  • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
  • Add 60 µL of thrombin solution (final concentration ~1 nM) to each well.
  • Incubate the plate at room temperature for 15 minutes.
  • Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~200 µM).
  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.
  • Calculate the initial reaction velocity (V₀) for each concentration.
  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a suitable model to determine the IC50.

Fluorogenic Thrombin Inhibition Assay Protocol

1. Materials:

  • Purified human α-thrombin
  • Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
  • This compound
  • Black 96-well microplate
  • Fluorescence microplate reader

2. Procedure:

  • Follow steps 1-4 from the chromogenic assay protocol.
  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10-50 µM).
  • Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.
  • Calculate the initial reaction velocity (V₀) for each concentration.
  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the IC50.

Thrombin Time (TT) Assay Protocol

1. Materials:

  • Citrated human plasma
  • Thrombin reagent (bovine or human)
  • Calcium chloride (CaCl₂) solution
  • This compound
  • Coagulometer

2. Procedure:

  • Prepare dilutions of this compound in saline or a suitable buffer.
  • Pre-warm citrated plasma to 37°C.
  • In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the this compound dilution or vehicle control.
  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes).
  • Add 100 µL of pre-warmed thrombin reagent to the cuvette to initiate clotting.
  • The coagulometer will automatically measure the time to clot formation.
  • Plot the clotting time against the concentration of this compound.

Conclusion

This compound is a versatile protease inhibitor with significant activity against thrombin and other related enzymes. The choice of assay format for its characterization is paramount and should be guided by the specific research question. Biochemical assays, such as chromogenic and fluorogenic methods, are well-suited for determining the intrinsic inhibitory potency and for high-throughput screening. In contrast, coagulation-based assays provide a more physiologically relevant measure of its anticoagulant efficacy in a plasma environment. By understanding the principles and limitations of each assay, researchers can generate robust and comparable data to fully elucidate the pharmacological profile of this compound.

References

Ro 09-1679: A Comparative Guide for Researchers in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of protease inhibitors, Ro 09-1679 presents itself as a notable, albeit broad-spectrum, agent. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.

Overview of this compound

This compound is a potent inhibitor of thrombin, a key serine protease in the coagulation cascade. However, its utility in research is colored by its significant off-target effects, notably the inhibition of other proteases such as factor Xa, trypsin, and papain. This characteristic can be either an advantage or a disadvantage depending on the experimental context.

Advantages and Disadvantages of this compound in Research

Advantages:

  • Broad-Spectrum Inhibition: Its ability to inhibit multiple proteases can be advantageous in studies where the goal is to achieve a widespread blockade of proteolytic activity or to investigate the combined roles of these enzymes in a biological process.

  • Thrombin Potency: It exhibits a strong inhibitory effect on thrombin, making it a useful tool for studies focused on the downstream effects of thrombin signaling.

Disadvantages:

  • Lack of Selectivity: The primary drawback of this compound is its poor selectivity. This makes it challenging to attribute observed effects solely to the inhibition of a single protease, complicating data interpretation in studies requiring high specificity.

  • Potential for Off-Target Effects: Inhibition of multiple proteases can lead to unintended biological consequences, which may confound experimental results.

Comparative Analysis with Alternative Inhibitors

The choice of a protease inhibitor should be guided by the specific requirements of the experiment, particularly the desired level of selectivity and potency. Below is a comparison of this compound with more selective inhibitors for thrombin, factor Xa, and trypsin.

Data Presentation: Inhibitor Potency Comparison
InhibitorTarget ProteaseIC50 / KiReference
This compound ThrombinIC50: 33.6 μM[1][2]
Factor XaIC50: 3.3 μM[1][2]
TrypsinIC50: 0.04 μM[1]
PapainIC50: 0.0346 μM[1][2]
NAPAP ThrombinKi: 2.1 nM[1]
Apixaban Factor XaKi: 0.08 nM (human)[2]
Benzamidine TrypsinKi: 19 μM[1]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for assessing the inhibitory activity of compounds against thrombin, factor Xa, and trypsin.

Thrombin Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of a test compound against thrombin.

Materials:

  • Thrombin enzyme

  • Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2)

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add a fixed volume of the thrombin enzyme solution to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the in vitro inhibitory activity of a test compound against Factor Xa.

Materials:

  • Factor Xa enzyme

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 8.4, containing EDTA and NaCl)

  • Test compound (e.g., this compound, Apixaban)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution and serial dilutions of the test compound in assay buffer.

  • Add a fixed volume of the Factor Xa enzyme solution to each well of a 96-well plate.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Add the chromogenic Factor Xa substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., acetic acid).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Trypsin Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory activity of a test compound against trypsin.

Materials:

  • Trypsin enzyme

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

  • Assay buffer (e.g., Tris-HCl, pH 8.1, containing CaCl2)

  • Test compound (e.g., this compound, Benzamidine)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution and serial dilutions of the test compound in assay buffer.

  • Add a fixed volume of the trypsin enzyme solution to the wells or cuvettes.

  • Add the diluted test compound or vehicle control.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time.

  • Initiate the reaction by adding the BAEE substrate.

  • Immediately monitor the change in absorbance at 253 nm over time. The hydrolysis of BAEE by trypsin leads to an increase in absorbance.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Mandatory Visualization

Coagulation Cascade and Points of Inhibition

The following diagram illustrates the coagulation cascade, highlighting the central role of thrombin and factor Xa, the primary targets of this compound and its more selective counterparts.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Va Factor Va Thrombin->Va Fibrin Fibrin Fibrinogen->Fibrin Ro091679 This compound Ro091679->Xa Ro091679->Thrombin Apixaban Apixaban Apixaban->Xa

Caption: The coagulation cascade showing intrinsic, extrinsic, and common pathways.

Experimental Workflow for Inhibitor Screening

The logical flow of a typical inhibitor screening experiment is depicted below.

Inhibitor_Screening_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) dispense_enzyme Dispense Enzyme into Microplate start->dispense_enzyme add_inhibitor Add Serial Dilutions of Inhibitor dispense_enzyme->add_inhibitor incubate Incubate Enzyme and Inhibitor add_inhibitor->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End: Determine Inhibitor Potency analyze->end

Caption: A generalized workflow for screening protease inhibitors.

References

Head-to-Head Comparison of Lanosterol Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanosterol (B1674476) synthase (LSS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[1] Inhibition of LSS represents a promising therapeutic strategy for lowering cholesterol and has potential applications in oncology, particularly for tumors like glioblastoma that are dependent on cholesterol metabolism.[2][3][4] This guide provides a head-to-head comparison of key synthetic inhibitors of LSS, focusing on their biochemical potency, cellular effects, and selectivity. The information presented is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of LSS Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized synthetic lanosterol synthase inhibitors.

CompoundTarget(s)IC50 (LSS)Cellular EffectsReference
Ro 48-8071 LSS, EBP, DHCR7, DHCR24Not explicitly stated in provided text, but potentLowers plasma cholesterol, inhibits d6-EPC production[2][5]
MM0299 LSSNot explicitly stated in provided text, but potentInhibits glioma stem-like cell growth, increases 24(S),25-epoxycholesterol (EPC)[2][3]
MI-2 LSS110 nMInduces apoptosis in glioma cells, effect rescued by exogenous cholesterol[4]
MI-2-2 LSS100 nMPotent LSS inhibition[4]
BIBB 515 LSSNot explicitly stated in provided textPromotes oligodendrocyte formation, increases epoxycholesterol[6]

Signaling Pathways and Mechanism of Action

Inhibition of lanosterol synthase blocks the canonical cholesterol biosynthesis pathway, leading to a depletion of downstream sterols, including cholesterol. This also results in the accumulation of the LSS substrate, 2,3-oxidosqualene, which is shunted into an alternative pathway to produce 24(S),25-epoxycholesterol (EPC).[2][3] EPC is a signaling molecule that can, for example, promote the differentiation of oligodendrocytes.[6]

Cholesterol_Biosynthesis_Pathway cluster_canonical Canonical Pathway cluster_inhibition cluster_shunt Shunt Pathway HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol LSS Epoxycholesterol Epoxycholesterol Oxidosqualene->Epoxycholesterol Shunt ... ... Lanosterol->... Cholesterol Cholesterol ...->Cholesterol LSS_Inhibitors LSS_Inhibitors LSS_Inhibitors->Lanosterol Inhibition Experimental_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Inhibitor) Start->Prepare_Reaction_Mixture Add_Enzyme Add LSS Enzyme Prepare_Reaction_Mixture->Add_Enzyme Pre_incubate Pre-incubate at 37°C Add_Enzyme->Pre_incubate Initiate_Reaction Add Substrate ((S)-2,3-oxidosqualene) Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Product Extract Lanosterol Stop_Reaction->Extract_Product Quantify Quantify Product (LC-MS/MS or Scintillation) Extract_Product->Quantify End End Quantify->End

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

When handling a compound with unknown hazard information, it is crucial to operate under the assumption that it may be toxic, flammable, reactive, or corrosive. All chemical waste must be managed in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

As specific quantitative data for Ro 09-1679 regarding toxicity, flammability, and reactivity are not available, the following table outlines general hazardous waste storage limits typically enforced in a laboratory setting. Adherence to these guidelines is critical to maintaining a safe research environment.

Waste CategoryMaximum Accumulation Limit
Hazardous Waste (Total)55 gallons
Acutely Hazardous Waste (P-list)1 quart (liquid) or 1 kg (solid)
Data sourced from general laboratory chemical waste management guidelines.[2]

Detailed Protocol for the Disposal of this compound

The following protocol provides a systematic approach to the disposal of this compound, from initial waste generation to final pickup by a licensed disposal vendor.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous: In the absence of a specific Safety Data Sheet (SDS), treat all waste containing this compound as hazardous chemical waste.[3][4]

  • Segregate at the Source: Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed.[5][6] Improper mixing can lead to dangerous chemical reactions.[6]

    • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, in a designated, properly labeled container.

    • Liquid Waste: Collect liquid waste, including unused solutions and solvent rinses, in a separate, compatible container. The first rinse of any container that held this compound must be collected as hazardous waste.[5]

    • Sharps Waste: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Step 2: Container Management
  • Use Appropriate Containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[5][7] The original chemical container is often the best choice for waste accumulation.[3]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][3][5] This prevents the release of potentially harmful vapors and reduces the risk of spills.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[5][6]

Step 3: Labeling of Hazardous Waste

Proper labeling is critical for the safe handling and disposal of chemical waste.

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste".[6]

    • The full chemical name, "this compound". Avoid using abbreviations or chemical formulas.[6]

    • A clear indication of all constituents and their approximate percentages, including solvents.

    • The date when waste was first added to the container (accumulation start date).[6]

    • The name of the principal investigator and the laboratory location.[6]

    • A statement indicating "Hazards Not Fully Known" is advisable given the lack of specific data.[6]

Step 4: Storage of Chemical Waste
  • Designated Storage Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][7]

  • Segregate Incompatibles: Ensure that incompatible waste streams are physically separated. For example, store acids and bases separately, and keep oxidizing agents away from flammable materials.[7]

  • Regular Inspection: Weekly inspections of the SAA are recommended to check for container leakage or deterioration.[7]

Step 5: Arranging for Disposal
  • Schedule a Pickup: Once a waste container is full or has been in storage for a predetermined amount of time (often not to exceed one year for partially filled containers), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

  • Provide Documentation: Be prepared to provide all available information about the compound to the disposal vendor.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

Decision_Tree A Is a Safety Data Sheet (SDS) available for this compound? B Follow specific disposal instructions in the SDS. A->B Yes C Treat as hazardous waste with unknown characteristics. A->C No D Segregate from other waste streams. C->D E Use a dedicated, labeled hazardous waste container. D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Arrange for disposal via your institution's EHS office. F->G

Caption: Decision-making process for this compound disposal.

References

Essential Safety & Logistical Information for Handling Ro 09-1679

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ro 09-1679 (CAS No. 141426-89-3) was not found in publicly available resources. The following guidance is based on general laboratory safety principles for handling research compounds of unknown toxicity and should be supplemented by a comprehensive risk assessment conducted by qualified personnel before any handling occurs.

This document provides a procedural framework for the safe handling and disposal of the research compound this compound, intended for researchers, scientists, and drug development professionals. Given the absence of specific toxicological data, a highly cautious approach is mandatory.

Pre-Handling Operations

1.1. Risk Assessment: Before any work begins, a formal risk assessment must be conducted. This should consider the quantity of substance being handled, the nature of the procedures to be performed (e.g., weighing, dissolving, aliquoting), and the potential for aerosol generation or spillage.

1.2. Designated Work Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. The work area should be clearly marked and restricted to authorized personnel.

1.3. Gather Materials: Ensure all necessary personal protective equipment (PPE), handling equipment (e.g., spatulas, weighing paper, vials), and spill cleanup materials are readily available before bringing the compound into the work area.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard information, a comprehensive PPE protocol is essential to protect against potential dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles. A face shield offers broader protection.
Body Protection Laboratory coat (fully buttoned) with long sleevesPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is the primary control. If weighing outside of a ventilated enclosure, a fit-tested N95 or higher respirator may be required as a secondary precaution.Minimizes inhalation of any airborne powder.
Handling Procedures

3.1. Weighing and Aliquoting:

  • Perform all manipulations that may generate dust or aerosols within a chemical fume hood or a powder containment balance enclosure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Handle the compound with dedicated spatulas and tools. Clean tools thoroughly after use.

3.2. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Cap vials or flasks securely before mixing or vortexing.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Waste Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

5.1. Spills:

  • Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a labeled hazardous waste container, and decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills: Evacuate the area and contact the institutional EHS office immediately.

5.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.